Product packaging for Copper;gallium(Cat. No.:)

Copper;gallium

Cat. No.: B14561579
M. Wt: 133.27 g/mol
InChI Key: CDZGJSREWGPJMG-UHFFFAOYSA-N
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Description

Copper;gallium is a useful research compound. Its molecular formula is CuGa and its molecular weight is 133.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuGa B14561579 Copper;gallium

Properties

Molecular Formula

CuGa

Molecular Weight

133.27 g/mol

IUPAC Name

copper;gallium

InChI

InChI=1S/Cu.Ga

InChI Key

CDZGJSREWGPJMG-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Ga]

Origin of Product

United States

Conceptual Framework of Copper Gallium Intermetallics and Alloys

The interaction between copper and gallium leads to the formation of several intermetallic phases, with the specific phase dependent on the composition and temperature. The copper-gallium phase diagram reveals the existence of at least ten different phases. researchgate.net A key intermetallic compound in this system is CuGa2. researchgate.netacs.org This compound is known to form at the interface between solid copper and liquid gallium. researchgate.net

The crystal structure of these intermetallics is a critical determinant of their properties. For instance, CuGa2 possesses a tetragonal layered structure. sci-hub.st Specifically, it crystallizes in the tetragonal P4/mmm space group. osti.gov In this structure, copper atoms are bonded to eight equivalent gallium atoms, while gallium atoms are coordinated to four copper atoms and five other gallium atoms. osti.gov Another notable phase is the γ-brass polymorph, γ3-Cu9Ga4, which can form at higher temperatures. researchgate.netmdpi.com The formation and stability of these phases are influenced by factors such as reaction temperature and the presence of other elements. mdpi.comacs.orgnih.gov For example, the decomposition temperature of CuGa2 can be increased by the presence of nickel. acs.orgnih.gov

The electronic structure of copper-gallium alloys is characterized by their metallic nature. sci-hub.st The alloying of copper with gallium can enhance certain properties, such as resistance to electromigration, which is crucial for applications in microelectronics. nih.govacs.org

Historical Context and Evolution of Research on Copper Gallium Compounds

The study of the copper-gallium system has evolved significantly over time, driven by the unique properties of its alloys and intermetallics. Gallium, discovered in 1875 by Paul-Émile Lecoq de Boisbaudran, has long been recognized for its ability to form low-melting-point alloys. americanelements.comwikipedia.org Early research into the copper-gallium system focused on understanding the fundamental phase relationships and identifying the various intermetallic compounds that could be formed. researchgate.netmdpi.com

A significant area of research has been the synthesis of these compounds. Methods such as mechanical alloying have been employed to produce phases like θ-CuGa2. researchgate.net The interaction at the interface of liquid gallium and solid copper has also been a subject of extensive study, revealing the formation of intermetallic layers like CuGa2. sci-hub.stresearchgate.net

In recent decades, the focus of research has shifted towards the application of copper-gallium compounds in advanced technologies. This includes their use in low-temperature solders and, more prominently, as components in thin-film solar cells. nih.govacs.orgnih.gov The development of copper indium gallium selenide (B1212193) (CIGS) solar cells, in particular, has spurred a great deal of research into the properties of copper-gallium selenide compounds. sitp.ac.cnbritannica.comenergy.govwikipedia.org The first CuInSe2 (CIS) thin film, a precursor to CIGS, was synthesized in 1953, and its potential as a photovoltaic material was recognized by Bell Labs in 1974. e3s-conferences.org The addition of gallium to CIS to form CIGS in 1995 by the National Renewable Energy Laboratory (NREL) was a major breakthrough, leading to higher efficiency solar cells. e3s-conferences.org

Contemporary Relevance in Advanced Functional Materials Science

Bulk Synthesis Strategies

Bulk synthesis of copper-gallium alloys is essential for creating foundational materials that can be used directly or as precursors for other fabrication processes. These methods focus on producing homogenous, solid alloys.

Thermal Annealing Processes

Thermal annealing is a heat treatment process that alters the microstructure of a material to achieve desired properties. In the context of copper-gallium alloys, annealing is used to facilitate the diffusion of atoms and promote the formation of stable intermetallic phases. The process typically involves heating the constituent metals, either as a mixture of powders or as layered structures, to a specific temperature below their melting point and holding them at that temperature for a set duration.

For instance, to achieve equilibration in Cu-Ga alloys, high-temperature samples at 950 K are annealed for approximately one week, while lower temperature samples at 591 K and 711 K require a longer period of three weeks. researchgate.net The interaction between solid copper and liquid gallium is a key process in the setting of diffusion-solidifying solders, with the intermetallic compound CuGa2 being the primary product of this interaction. researchgate.net

Research has also explored the annealing of stacked elemental layers for the synthesis of related compounds like Cu(In,Ga)S2, where annealing is a critical step in forming the polycrystalline thin films necessary for high-efficiency solar cells. epj-pv.org In some cases, annealing is performed in a controlled atmosphere, such as in a sulfur atmosphere for the formation of CuInS2 and Cu(In,Ga)S2 thin films from spray-deposited precursors. rsc.org

The table below summarizes key parameters for thermal annealing of copper-gallium and related materials based on research findings.

Material SystemAnnealing TemperatureDurationPurpose
Cu-Ga Alloys950 K~1 weekEquilibration
Cu-Ga Alloys591 K, 711 K3 weeksEquilibration
Ga deposited on Cu(111)600 K15 minFacilitate Ga-Cu intermixing
Cu(In,Ga)S2590 °C-Formation of Cu-rich film
CuInS2 / Cu(In,Ga)S2500 °C, 600 °C-Formation of crystalline film

Liquid-Phase Synthesis Routes

Liquid-phase synthesis offers a versatile approach for producing copper-gallium materials, including alloys and nanoparticles. These methods often involve the reaction of precursors in a liquid medium, allowing for good control over stoichiometry and morphology.

One prominent liquid-phase route is the reaction between gallium-based liquid metals and copper. For example, a paste formed by mixing copper micro- and nanoparticles with liquid gallium at near-room temperature can amalgamate into a dense solid. acs.org This process leverages the ready interdiffusion of gallium and copper to form thermodynamically stable intermetallic phases. acs.org

Colloidal synthesis is another powerful liquid-phase technique. Copper-gallium nanoparticles can be synthesized using a seeded-growth method, where a gallium molecular precursor is injected into a solution containing pre-synthesized copper nanoparticles at elevated temperatures (e.g., 280 °C). scispace.com This approach allows for tunable compositions, such as CuGa4, CuGa17, and CuGa37, by varying the amount of the gallium precursor. scispace.com Similarly, Cu-Ga nanoparticles have been synthesized by mixing gallium nanoparticle seeds with a copper precursor in a solution containing oleylamine (B85491) and oleic acid at 150 °C. epfl.ch

The synthesis of copper-gallium alloys with a high gallium content (over 35% by weight) has been achieved by placing elemental copper and gallium in a reaction container, vacuuming and sealing it, and then heating it to above the solid solution phase temperature to form a molten alloy liquid. wipo.int This molten liquid is then quenched to form a solid alloy block. wipo.int

The table below outlines different liquid-phase synthesis approaches for copper-gallium materials.

Synthesis MethodPrecursorsTemperatureKey Features
AmalgamationCopper micro/nanoparticles, liquid galliumRoom temperatureForms a paste that solidifies into a dense intermetallic. acs.org
Seeded-GrowthCopper nanoparticles, Ga2(NMe2)6280 °CAllows for tunable composition of CuGa nanoparticles. scispace.com
Colloidal SynthesisGallium nanoparticles, Copper(II) acetate150 °CProduces bimetallic Cu-Ga nanoparticles. epfl.ch
High-Temperature MeltingElemental copper, elemental gallium> Solid solution phase temp.Synthesizes high-gallium-content alloys via quenching. wipo.int

Mechanical Alloying Techniques

Mechanical alloying (MA) is a solid-state powder processing technique that involves repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. This method is particularly useful for synthesizing alloys from elemental powders, especially for systems with components having vastly different melting points, like copper and gallium.

In the Cu-Ga system, MA can be used to form intermetallic compounds at temperatures lower than those required for conventional melting techniques. For instance, the low-temperature θ-CuGa2 phase can be formed by milling blended elemental powders of copper and gallium for a short time, with complete formation occurring after one hour of milling. ucf.edu This demonstrates that MA is not necessarily a high-temperature process and can be used to synthesize a variety of phases with different thermal stabilities. aip.org

The process involves loading the elemental powders, along with grinding media (e.g., Cu-Be balls), into a milling container. ucf.edu A process control agent, such as stearic acid, is often added to minimize excessive cold welding of the powder particles. ucf.edu The reactivity of the metal powders can be controlled by optimizing the process parameters during mechanical alloying. ucf.eduaip.org Studies have shown that mechanical alloying of a mixture of copper (20% wt) and gallium leads to the formation of the CuGa2 intermetallic compound. researchgate.net

Research has also investigated the mechanical alloying of gallium with various metal powders, including copper, for potential use as low-temperature solders or dental filling materials. ucf.edusemiconductor-digest.com

The table below details the key aspects of mechanical alloying for copper-gallium synthesis.

Alloy CompositionMilling TimeKey Finding
Cu - 66.7 at% Ga2 min - 1 hrFormation of low-temperature θ-CuGa2 phase. ucf.edu
Cu (20% wt) - Ga-Formation of CuGa2 intermetallic compound. researchgate.net
Ga with various metal powders-Potential for low-temperature solders and dental fillings. ucf.edusemiconductor-digest.com

Powder Metallurgy Approaches, including Spark Plasma Sintering (SPS)

Powder metallurgy (PM) provides a versatile route for fabricating copper-gallium materials from powders. This approach allows for the creation of bulk components and sputtering targets with controlled composition and microstructure. pm-review.com A key advantage of PM is the ability to produce homogenous alloys with low contamination levels. pm-review.com

One advanced PM technique is Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST). amazemet.com SPS is a rapid consolidation method that utilizes pulsed direct current and uniaxial pressure to heat and densify powders quickly. amazemet.com This process shortens sintering cycles, reduces grain growth, and preserves fine microstructural features, making it suitable for advanced alloys. amazemet.com

In the context of copper-based materials, SPS has been employed to fabricate copper matrix composites. For example, Cu-TiB2 composites have been successfully fabricated by combining mechanical alloying and SPS, resulting in high-density materials with improved hardness and tensile strength. mdpi.com The SPS process for copper powders has been shown to involve local melting at inter-particle contacts, leading to the formation of necks and densification. nih.gov The electrical behavior during the initial stages of SPS on copper granular media is critical, with the breakdown of the insulating oxide layer on particle surfaces leading to the formation of micro-bridges. nih.gov

For copper-gallium specifically, PM techniques are used to produce sputtering targets for thin-film applications. pm-review.com These targets can be manufactured with copper compositions ranging from 50% to 80% atomic weight, with gallium making up the remainder. pm-review.com The resulting monolithic material exhibits uniform density, which is crucial for consistent film properties during sputtering. pm-review.com

The table below highlights the application of powder metallurgy and SPS in the fabrication of copper-based and copper-gallium materials.

MaterialFabrication MethodKey FeaturesResulting Product
Copper-GalliumPowder MetallurgyHomogenous alloy, low contaminationSputtering targets pm-review.com
Cu-TiB2Mechanical Alloying + SPSHigh density, improved hardnessBulk composite mdpi.com
Copper PowderSPSRapid densification, fine microstructureSintered bulk copper nih.gov
Vanadium CarbideSPSEffective consolidation, neck formationSintered bulk material nih.gov

Advanced Fabrication of Thin Films and Nanostructures

The fabrication of copper-gallium thin films and nanostructures is critical for their application in electronics and renewable energy. Advanced techniques are employed to deposit and structure these materials with high precision.

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) is a family of vacuum deposition methods used to produce thin films. In this process, a solid material is vaporized in a vacuum chamber and then deposited on a substrate as a thin film. For copper-gallium materials, PVD techniques, particularly sputtering, are widely used.

Sputtering involves bombarding a target material (in this case, a copper-gallium alloy) with high-energy ions, which causes atoms to be ejected from the target and deposited onto a substrate. attelements.com This method allows for the deposition of ultra-high purity thin films. americanelements.com Copper-gallium sputtering targets can be fabricated in various standard and custom ratios of Cu:Ga. attelements.com These targets are used to produce thin films for applications in semiconductors and solar cells. attelements.com

The PVD process can be tailored to achieve specific film properties. For instance, in the fabrication of Cu(In,Ga)Se2 (CIGS) thin films, a related material system, a three-stage co-evaporation process is often employed. epj-pv.org This involves the sequential or simultaneous evaporation of copper, indium, and gallium in a sulfur or selenium atmosphere. Another approach is the selenization of stacked elemental layers of copper, indium, and gallium that have been deposited by electron-beam evaporation. scribd.com

Recent studies have also investigated the direct PVD of gallium-based liquid metals onto treated metal surfaces to form thin, electrically connected layers. acs.org This involves creating a CuCl film on the substrate that interacts with the oxide layer on the liquid metal, allowing the gallium to alloy with the copper on the substrate. acs.org Furthermore, the initial stages of Ga-Cu alloy formation on copper surfaces using PVD have been studied, showing that Ga atoms readily intermix with the Cu surface. acs.org

The table below summarizes various PVD approaches for fabricating copper-gallium and related thin films.

PVD TechniqueTarget/Source MaterialSubstrateKey Process DetailsApplication
SputteringCopper-Gallium Alloy TargetVariousBombardment with high-energy ions in vacuum. attelements.comSemiconductors, Solar Cells attelements.com
Co-evaporationElemental Copper, Indium, Gallium, SulfurMolybdenum-coated glassThree-stage process with controlled substrate temperature. epj-pv.orgCIGS Solar Cells epj-pv.org
Electron-beam EvaporationElemental Copper, Indium, GalliumSoda-lime glassDeposition of stacked metallic precursors followed by selenization. scribd.comCIGS Thin Films scribd.com
Direct PVDGallium-based liquid metalCopper-coated substrate with CuCl filmInteraction between CuCl and liquid metal oxide facilitates alloying. acs.orgStretchable electronics acs.org
PVDElemental GalliumCu(111) and Cu(001)Ga atoms intermix with the Cu surface upon deposition. acs.orgFundamental studies of alloy formation acs.org

Chemical Vapor Deposition (CVD) on Liquid Metal Catalysts

Chemical Vapor Deposition (CVD) utilizing liquid metal catalysts (LMCats) has emerged as a promising technique for the synthesis of high-quality, large-area two-dimensional materials, with notable applications in graphene production. arxiv.orgarxiv.org Molten copper has been a primary LMCat due to its efficiency in catalytically decomposing hydrocarbon precursors. arxiv.org However, the high melting point of copper presents limitations. Alloying copper with a low-melting-point metal like gallium can reduce the process temperature, making it more cost-effective. arxiv.orgarxiv.org

Recent research has focused on in-situ characterization of graphene growth on liquid copper-gallium alloys. arxiv.orgarxiv.org Studies have employed techniques like radiation-mode optical microscopy and synchrotron X-ray reflectivity (XRR) to monitor the synthesis process in real-time. arxiv.orgarxiv.org These investigations have revealed that while increasing the gallium content in the alloy can reduce the catalytic activity and degrade the quality of the resulting graphene, single-layer graphene formation is confirmed on alloys with up to 60 wt% gallium. arxiv.orgarxiv.org This suggests a viable trade-off between the quality of the synthesized layer and the reduction in production costs. arxiv.org

The use of liquid gallium as a catalyst in CVD has been shown to be effective for synthesizing uniform monolayer graphene films. researchgate.net The low vapor pressure of liquid gallium contributes to a smooth and uniform surface, which is conducive to reducing the nucleation density and promoting the growth of high-quality graphene. researchgate.net Furthermore, research has demonstrated that uniform monolayer graphene films can be obtained at specific temperatures on various liquid alloys, including those of gallium with copper, nickel, iron, and cobalt. researchgate.net

Table 1: Investigated Copper-Gallium Alloy Compositions for Graphene Growth by CVD
Gallium Content (wt%)Graphene FormationObserved EffectsReference
Up to 60%Single-layer graphene confirmedReduced catalytic activity and degradation in graphene quality with increasing gallium content. arxiv.orgarxiv.org
Not specifiedUniform monolayer grapheneLow vapor pressure of liquid gallium promotes high-quality growth. researchgate.net

Solution-Based Wet Chemistry Methods

Solution-based wet chemistry methods offer a versatile and scalable approach for the synthesis of various copper-gallium nanomaterials. These techniques, which include sol-gel, hydrothermal, and solvothermal methods, allow for control over the size, morphology, and composition of the final products by adjusting reaction parameters such as precursor type, temperature, and solvent. mdpi.comacs.org

One prominent example is the synthesis of hollow metallic capsules through a galvanic replacement reaction using a liquid gallium hydrocolloid. acs.org This method enables the creation of bi- and trimetallic functional capsules with tunable properties based on the synthesis conditions, salt precursors, and stabilizers used. acs.org For instance, Ga-Cu hollow capsules can be synthesized by reacting a copper sulfate (B86663) solution with a gallium particle hydrosol. sci-hub.se

Hydrothermal and solvothermal methods have been employed to synthesize copper-gallium-containing compounds like copper-substituted zinc gallates (ZnGa₂O₄) and copper indium gallium diselenide (CIGS) nanoparticles. researchgate.netuzh.ch In the case of CIGS, adding ammonium (B1175870) halides to a solvothermal synthesis can significantly reduce the required reaction time. researchgate.net Similarly, microwave-assisted hydrothermal synthesis has been utilized to incorporate copper into gallium spinels, offering a rapid and efficient route to these materials. uzh.ch

Furthermore, solution-based approaches are used to create precursors for more complex materials. For example, copper-gallium sulfide (B99878) (CuGaS₂) nanostructures with varying sizes, phases, and morphologies have been prepared via hot-solvent synthesis using gallium chloride, copper chloride, and elemental sulfur as precursors. rsc.org The morphology of the resulting nanostructures can be influenced by factors such as the amount of oleylamine (OLA) used in the reaction. rsc.org

Table 2: Examples of Copper-Gallium Materials Synthesized via Solution-Based Methods
MaterialSynthesis MethodKey FindingsReference
Ga-Cu Hollow CapsulesGalvanic ReplacementProperties are tunable by controlling synthesis conditions. acs.orgsci-hub.se
Copper-substituted ZnGa₂O₄Microwave-HydrothermalRapid and efficient synthesis of nanostructured spinels. uzh.ch
CuGaS₂ NanostructuresHot-Solvent SynthesisSize, phase, and morphology can be selectively controlled. rsc.org
CIGS NanoparticlesSolvothermalReaction time can be reduced by using ammonium halides. researchgate.net

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions and form novel materials. This method has been successfully applied to the synthesis of copper-gallium nanoparticles and related compounds. researchgate.netresearchgate.net The process involves irradiating a solution containing the precursors with high-intensity ultrasound, which generates localized hot spots with extreme temperatures and pressures, driving the chemical reactions. researchgate.netmdpi.com

One notable application is the synthesis of copper indium gallium diselenide (CIGS) nanoparticles. researchgate.net A one-step sonochemical method using non-toxic precursors in an aqueous medium under ambient conditions has been reported. researchgate.net By optimizing precursor ratios and sonication time, high-quality chalcopyrite CIGS nanoparticles with a band gap of 1.42 eV and a size of about 20 nm have been produced. researchgate.net

The sonochemical approach has also been used to create gallium-based nano-alloys. rsc.org Applying sonochemical-assisted synthesis in metal-ionic solutions can facilitate the growth of crystalline nanostructures on the surface of liquid metal nanoparticles. rsc.org For instance, the sonication of molten gallium in a copper sulfate solution leads to the formation of a red-brown suspension containing porous structures of CuGa₂. researchgate.net

It is important to note that the sonochemical synthesis of metallic nanoparticles can sometimes result in the formation of oxides due to the in-situ generation of oxidizing species like H₂O₂. acs.org For example, the sonochemical reduction of a copper(II) complex in an aqueous medium can yield a mixture of metallic copper and copper oxide (Cu₂O). acs.org However, conducting the reaction under a reducing atmosphere, such as a mixture of argon and hydrogen, can prevent this oxidation. acs.org

Table 3: Parameters in Sonochemical Synthesis of Copper-Gallium Materials
MaterialPrecursorsKey ParametersOutcomeReference
CIGS NanoparticlesNitrates of Copper, Indium, Gallium, and SelenoureaPrecursor ratios, sonication timeChalcopyrite CIGS NPs (~20 nm) researchgate.net
CuGa₂Molten Gallium, Copper Sulfate SolutionSonication in aqueous solutionPorous CuGa₂ structures researchgate.net
Metallic Copper NanoparticlesCopper(II) hydrazine (B178648) carboxylateArgon/hydrogen atmospherePure metallic copper nanoparticles acs.org

Seed-Mediated Growth Techniques

Seed-mediated growth is a powerful method for controlling the size and shape of nanoparticles with a high degree of precision. researchgate.netacs.org This technique involves two main steps: the initial synthesis of small "seed" nanoparticles, followed by their growth in a separate solution containing metal precursors and a reducing agent. researchgate.net The seeds act as nucleation sites, allowing for the controlled deposition of additional atoms onto their surface. researchgate.net

This method has been extensively used for the synthesis of various metallic nanostructures, including those containing copper. researchgate.netrsc.org For instance, a facile aqueous-based seed-mediated chemical reduction method has been developed to synthesize oxidation-free copper nanoparticles. rsc.org This process starts with the formation of small, spherical seed particles, which are then grown using L-ascorbic acid as both a reducing and capping agent. rsc.org

In the context of copper-gallium systems, seed-mediated growth can be applied to create complex, heterostructured nanocrystals. The synthesis of copper sulfide-based hybrid nanostructures often begins with the formation of copper sulfide seeds. rsc.org These seeds can then react with other cations, such as gallium ions, to form materials like CuInₓGa₁₋ₓS₂ nanorods. rsc.org The growth mechanism can be either a direct seed-mediated growth, where a second phase grows on the surface of the seeds, or a catalyst-assisted mechanism, where the seed material catalyzes the formation of the new phase. rsc.org

The final morphology of the nanostructures is highly dependent on the initial seed's size, shape, and composition, as well as the kinetics of the growth process. acs.org By carefully controlling these parameters, it is possible to synthesize a wide variety of architecturally defined bimetallic and multimetallic nanostructures. acs.orgresearchgate.net

Table 4: Key Aspects of Seed-Mediated Growth for Copper-Containing Nanostructures
AspectDescriptionExampleReference
SeedingFormation of initial small nanoparticles.Synthesis of 4.5 nm spherical copper seed particles. rsc.org
GrowthControlled deposition of metal atoms onto seeds.Growth of copper seeds using L-ascorbic acid. rsc.org
Heterostructure FormationReaction of seeds with different cations.Formation of CuInₓGa₁₋ₓS₂ from copper sulfide seeds and gallium ions. rsc.org
Morphology ControlFinal shape is directed by the seed and growth kinetics.Use of cubic silver seeds to produce Ag@Au nanocubes. acs.org

Thermal Co-evaporation

Thermal co-evaporation is a physical vapor deposition (PVD) technique widely used for the fabrication of thin films, particularly for applications in solar cells. indium.comtandfonline.com This method involves the simultaneous evaporation of multiple source materials from separate crucibles onto a heated substrate in a vacuum chamber. google.com By precisely controlling the evaporation rates of each source, the composition and properties of the deposited film can be accurately tailored. tandfonline.com

A primary application of thermal co-evaporation is in the production of copper indium gallium selenide (CIGS) and copper indium gallium sulfide (CIGS₂) thin films for photovoltaic devices. indium.comnih.gov In a typical process for CIGS, copper, indium, gallium, and selenium are co-deposited onto a substrate. indium.com The substrate temperature is a critical parameter that significantly influences the composition and crystallinity of the resulting film. tandfonline.com

A simplified co-vacuum evaporation method for CIGS thin films involves a multi-step process. google.com For example, a three-step process might include:

Depositing Cu, Ga, and Se on a substrate at a temperature between 500°C and 600°C. google.com

Depositing Cu, Ga, Se, and In while maintaining the same substrate temperature. google.com

Sequentially depositing Ga and Se, followed by Se alone while the substrate temperature is lowered. google.com

This multi-stage approach allows for the creation of a graded bandgap in the CIGS layer, which can improve the solar cell's efficiency. google.com The co-evaporation technique, while complex due to the need to monitor multiple sources simultaneously, offers a high degree of control over the film's stoichiometry and is a key method for producing high-efficiency CIGS solar cells. tandfonline.com

Table 5: Typical Parameters for Thermal Co-evaporation of CIGS Thin Films
StageEvaporated MaterialsSubstrate TemperatureDurationReference
Stage 1Cu, Ga, Se500°C - 600°C2 - 15 minutes google.com
Stage 2Cu, Ga, Se, In500°C - 600°C8 - 30 minutes google.com
Stage 3Ga, Se (followed by Se alone)Lowering from 500-600°C to 200°C10 - 180 seconds (for Ga and Se) google.com

Intermetallic Phase Identification and Structural Characterization

The copper-gallium (Cu-Ga) binary system is characterized by the formation of several intermetallic phases, each with distinct crystal structures and stability ranges. The study of these phases is crucial for understanding the material's properties and potential applications.

Formation and Stability of CuGa₂ Phase

The θ-CuGa₂ phase is a prominent intermetallic compound in the Cu-Ga system, known for its formation at relatively low temperatures. researchgate.net It is stable at temperatures below 254°C, above which it decomposes. researchgate.netnih.gov The formation of CuGa₂ can be achieved through various methods, including the reaction of liquid gallium with solid copper and mechanical alloying. researchgate.netaip.org During the interaction between liquid gallium and a copper substrate, the CuGa₂ phase forms as a layer at the interface. sci-hub.st The growth of this phase is driven by the rapid diffusion of copper atoms into the liquid gallium. researchgate.net

The stability of the CuGa₂ phase can be influenced by the addition of other elements. For instance, the presence of nickel can increase the decomposition temperature of CuGa₂. nih.govacs.org Thermodynamically, CuGa₂ is considered a stoichiometric compound in the Cu-Ga system. researchgate.net However, under certain conditions, it can coexist with other phases like γ₃-Cu₉Ga₄, residual copper, and gallium. researchgate.net The transformation of CuGa₂ to the Cu₉Ga₄ phase occurs as the temperature increases. mdpi.com

The crystal structure of CuGa₂ has been reported with some variation in the literature. While some studies describe it as having a tetragonal layered structure with the space group P4/mmm sci-hub.strsc.org, others have identified a cubic phase with the space group P4̄3m. researchgate.net Another investigation reports a tetragonal structure with the space group P4/mmm. osti.gov This discrepancy might be attributable to different synthesis conditions or analytical techniques. The tetragonal structure consists of alternating layers of copper and gallium. sci-hub.strsc.org

Table 1: Crystallographic Data for CuGa₂

Parameter Value Source
Crystal System Tetragonal sci-hub.strsc.orgosti.gov
Space Group P4/mmm rsc.orgosti.gov
Alternate Crystal System Cubic researchgate.net
Alternate Space Group P4̄3m researchgate.net
Bond Length (Cu-Ga) 2.62 Å osti.gov

| Bond Length (Ga-Ga) | 2.54 Å (shorter), 2.84 Å (longer) | osti.gov |

Crystal Structures of Cu₉Ga₄ and Related Phases

The Cu₉Ga₄ intermetallic compound, often referred to as a γ-brass type structure, exhibits complex crystallography. materialsproject.orgmaterialsproject.org It crystallizes in the cubic P-43m space group. materialsproject.orgosti.govosti.gov The structure is three-dimensional and features multiple inequivalent copper and gallium sites, leading to a variety of coordination geometries and bond lengths. materialsproject.orgosti.gov

The γ-phase in the Cu-Ga system exists in several forms (γ₀, γ₁, γ₂, γ₃), which are solution compounds. researchgate.net The Cu₉Ga₄ phase is specifically related to these γ phases. researchgate.netcore.ac.uk For instance, the γ₃-Cu₉Ga₄ phase can form alongside CuGa₂ during the interaction of copper and gallium. researchgate.netmdpi.com The formation of Cu₉Ga₄ can be influenced by the presence of other elements like zinc, which can promote its formation at lower temperatures than expected from the binary phase diagram. core.ac.uk

The crystal structure of Cu₉Ga₄ is characterized by nested polyhedral clusters. unimi.it Thermodynamic assessments of the Cu-Ga system have modeled the solution compounds related to Cu₉Ga₄ using the sublattice model, considering order-disorder transformations between the γ₀ and γ₁ phases and the presence of vacancies in the γ₂ and γ₃ phases. researchgate.net

Table 2: Crystallographic Data for Cu₉Ga₄

Parameter Value Source
Crystal System Cubic materialsproject.orgosti.govosti.gov
Space Group P-43m materialsproject.orgosti.govosti.gov
Structure Type γ-brass materialsproject.orgmaterialsproject.org
Cu-Cu Bond Distances 2.45-2.77 Å materialsproject.org

| Cu-Ga Bond Distances | 2.44-2.80 Å | materialsproject.org |

Chalcopyrite Structures in Ternary Cu-Ga-Chalcogenide Systems (e.g., CuGaTe₂, CuGaSe₂)

In ternary systems involving copper, gallium, and a chalcogen element (like selenium or tellurium), compounds with the chalcopyrite structure are commonly formed. fu-berlin.denih.govcore.ac.uk These materials, such as CuGaSe₂ and CuGaTe₂, are semiconductors with significant potential for applications in photovoltaics and other electronic devices. nih.govscispace.comresearchgate.net

The chalcopyrite structure is a ternary derivative of the diamond-like zincblende structure, crystallizing in the tetragonal I-42d space group. fu-berlin.dematerialsproject.orgaip.orgaip.org In this structure, each anion is tetrahedrally coordinated to two copper and two gallium cations, while each cation is tetrahedrally bonded to four anions. core.ac.uk The arrangement of the cations leads to a unit cell that is doubled along the c-axis compared to the zincblende structure. fu-berlin.de

The lattice parameters and bond lengths of these chalcopyrite compounds have been precisely determined through X-ray diffraction studies. For CuGaSe₂, the lattice constants are approximately a = 5.5963 Å and c = 11.0036 Å. aip.orgaip.org The Cu-Se and Ga-Se bond lengths are distinct, leading to a distortion of the tetrahedral coordination. aip.orgaip.org Similarly, CuGaTe₂ also adopts the chalcopyrite structure. materialsproject.orgsci-hub.se The electronic and optical properties of these materials are directly related to their unique crystal structures. jlu.edu.cn

Table 3: Crystallographic Data for Cu-Ga-Chalcogenides

Compound Crystal System Space Group Lattice Parameters (a, c) Source
CuGaSe₂ Tetragonal I-42d a = 5.5963 Å, c = 11.0036 Å aip.orgaip.org

| CuGaTe₂ | Tetragonal | I-42d | - | materialsproject.orgsci-hub.se |

Other Complex Cu-Ga Intermetallic Formations

Beyond the well-characterized CuGa₂ and Cu₉Ga₄ phases, the Cu-Ga system features other complex intermetallic formations. The complete phase diagram reveals the existence of up to ten different phases. researchgate.netaip.org These include solid solution phases like α-Cu (fcc), β (bcc), and ζ (hcp), as well as a stoichiometric compound ζ′ (Cu₀.₇₇₈Ga₀.₂₂₂). researchgate.net

The formation of these phases is highly dependent on composition and temperature. For example, in the presence of indium, the Cu-Ga-In system can form stable phases of In_bct, γ-Cu₉Ga₄, and η-Cu₁₁In₉ at room temperature. ingentaconnect.com In the Ga-Ru-Cu system, a new ternary phase with a C-centered orthorhombic lattice has been identified. jst.go.jp Furthermore, investigations into the Ho-Cu-Ga system have revealed the existence of nine ternary compounds, some with structures of the CaCu₅, Gd₁₄Ag₅₁, and AlB₂ types. researchgate.net The study of surface alloying has also shown the formation of ordered structures like (√3 × √3)R30° on Cu(111) and a (1 × 5) reconstruction on Cu(001) when gallium is deposited on a copper surface. acs.org

Phase Equilibria and Thermodynamic Considerations in Cu-Ga Systems

The thermodynamic properties and phase equilibria of the Cu-Ga system have been extensively studied to understand the stability and transformation of its various phases. researchgate.net Thermodynamic assessments using the CALPHAD (CALculation of PHase Diagram) approach have been employed to develop self-consistent thermodynamic parameters for the system. researchgate.net These models consider the liquid phase, solid solution phases, and various intermetallic compounds. researchgate.net

The Cu-Ga phase diagram shows that the system is characterized by several peritectic reactions, which can make the synthesis of certain low-temperature phases, like θ-CuGa₂, challenging under equilibrium conditions. researchgate.net The mixing behavior of copper and gallium shows a tendency towards alloying, as indicated by the negative enthalpy of formation for compounds like hcp-CuGa. researchgate.net

In ternary systems, the phase equilibria become more complex. For instance, in the Cu-Ga-In system, the phase transformations can be predicted by calculating the molar enthalpy as a function of temperature. ingentaconnect.com The addition of a third element, like nickel, can significantly affect the thermodynamic stability of the binary phases. scispace.comscielo.br For example, nickel addition can stabilize the CuGa₂ phase. nih.govacs.org Experimental investigations of phase equilibria in systems like Bi-Cu-Ge and Ho-Cu-Ga have been conducted at various temperatures to determine the stable phases and their compositions. researchgate.netscielo.br In the (Ag,Cu)(In,Ga)Se₂ system, a miscibility gap has been predicted in Ga-rich alloys, which has implications for the fabrication of solar cell absorbers. rsc.org

Martensitic Transformations in Copper-Gallium-Containing Alloys

Certain copper-gallium-containing alloys, particularly those also containing elements like aluminum, manganese, or nickel, can exhibit martensitic transformations. iphy.ac.cnresearchgate.netjournaldephysique.org This transformation is a diffusionless, solid-state phase change that involves a cooperative movement of atoms, leading to a change in the crystal structure. These transformations are often associated with shape memory effects and superelasticity. bohrium.com

In Cu-Zn-Ga alloys, a two-stage pseudoelasticity has been observed, which is related to stress-induced martensitic transformations. journaldephysique.org The addition of aluminum to Cu-Ga-Mn alloys has been shown to suppress the formation of the ω phase and influence the martensitic transformation. researchgate.net Cu-doped Ni-Mn-Ga alloys also exhibit martensitic transformations, with the transformation temperature being significantly affected by the copper content. iphy.ac.cn For example, in Ni₅₀₋ₓCuₓMn₃₁Ga₁₉ alloys, the martensitic transformation temperature decreases with increasing copper concentration. iphy.ac.cn

Recent studies on novel Ni-alloyed Cu-Al-Ga-Fe single crystal alloys have demonstrated excellent shape recovery performance. bohrium.com These alloys can exhibit a transformation from a parent phase to an 18R martensite (B1171850) structure. bohrium.com The composition of the alloy, particularly the aluminum content, plays a crucial role in determining the resulting phases and the transformation characteristics. bohrium.com The study of magnetostructural transitions in Cu-doped Ni-Mn-Ga alloys has also revealed compositions that exhibit a transition from paramagnetic austenite (B1171964) to ferromagnetic martensite, which is of interest for caloric cooling applications. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name Formula
Copper Gallium Cu-Ga
Copper Gallium Selenide CuGaSe₂
Copper Gallium Telluride CuGaTe₂
Copper Indium Gallium Selenide Cu(In,Ga)Se₂
Copper Tin Cu-Sn
Copper Zinc Cu-Zn
Gallium Copper Ga-Cu
Silver Copper Indium Gallium Selenide (Ag,Cu)(In,Ga)Se₂
Silver Copper Gallium Selenide (Ag,Cu)GaSe₂
θ-Copper Gallium θ-CuGa₂
γ-Copper Gallium γ-Cu₉Ga₄
γ₀-Copper Gallium γ₀-Cu₉Ga₄
γ₁-Copper Gallium γ₁-Cu₉Ga₄
γ₂-Copper Gallium γ₂-Cu₉Ga₄
γ₃-Copper Gallium γ₃-Cu₉Ga₄
ζ′-Copper Gallium ζ′-Cu₀.₇₇₈Ga₀.₂₂₂
η-Copper Indium η-Cu₁₁In₉
Bismuth Copper Germanium Bi-Cu-Ge
Copper Gallium Aluminum Cu-Ga-Al
Copper Gallium Indium Cu-Ga-In
Copper Gallium Manganese Cu-Ga-Mn
Copper Zinc Aluminum Cu-Zn-Al
Copper Zinc Gallium Cu-Zn-Ga
Gallium Ruthenium Copper Ga-Ru-Cu
Holmium Copper Gallium Ho-Cu-Ga
Nickel Copper Manganese Gallium Ni-Cu-Mn-Ga
Nickel Manganese Gallium Ni-Mn-Ga
Copper Aluminum Gallium Iron Nickel Cu-Al-Ga-Fe-Ni
Nickel Manganese Gallium Copper Ni-Mn-Ga-Cu
Calcium Copper CaCu₅
Gadolinium Silver Gd₁₄Ag₅₁
Aluminum Boride AlB₂
Thorium Manganese ThMn₁₂
Thorium Zinc Th₂Zn₁₇
Lanthanum Aluminum La₃Al₁₁
Calcium Indide CaIn₂
α-Copper α-Cu
β-Copper β-Cu
ζ-Copper ζ-Cu
Indium bct In_bct
ω phase ω

Investigations of Order-Disorder Transitions

Order-disorder transitions are fundamental phenomena in copper-gallium (Cu-Ga) alloys, significantly influencing their structural and physical properties. These transitions involve the arrangement of copper and gallium atoms on a crystal lattice. In a disordered state, the atoms are distributed randomly, while in an ordered state, they occupy specific crystallographic sites, often leading to the formation of superlattices.

Detailed research has identified several phases within the Cu-Ga system that exhibit ordering. Notably, the γ-brass (Cu₉Ga₄) region of the phase diagram is particularly complex, containing multiple polymorphs (γ, γ1, γ2, and γ3) whose transformations are linked to ordering and vacancy formation. mdpi.comresearchgate.net The transformation between the γ (or γ0) and γ1 phases is specifically characterized as an order-disorder transition. researchgate.net In contrast, the formation and transitions involving the γ2 and γ3 phases are associated with the ordering of constitutional vacancies. mdpi.comresearchgate.netresearchgate.net

Thermodynamic assessments using the CALPHAD (Calculation of Phase Diagrams) method have been employed to model these complex transformations. For instance, the order-disorder transformation between Cu₉Ga₄_0 (γ0) and Cu₉Ga₄_1 (γ1) has been successfully described using a sublattice model, which accounts for the different site occupancies of Cu and Ga atoms in the ordered and disordered states. researchgate.net

The formation of these phases is highly dependent on temperature and composition. The gallium concentration within the γ-brass type phases increases from approximately 30 at% to over 40 at% when moving from the γ1 through the γ2 to the γ3 phase. mdpi.comresearchgate.net Experimental studies have established the temperature ranges for the stability of these intermetallic compounds. For example, upon reacting copper and gallium, the γ3-Cu₉Ga₄ phase is observed to coexist with CuGa₂ at temperatures between 160–300 °C, while the γ2-Cu₉Ga₄ and γ1-Cu₉Ga₄ phases appear at higher temperatures of 350 °C and 500 °C, respectively. mdpi.com

Beyond the bulk material, investigations into surface alloying have revealed significant ordering phenomena. When gallium is deposited onto single-crystal copper surfaces, it readily intermixes with the copper atoms. acs.orgnih.gov As the gallium coverage increases, various long-range ordered structures and superlattices form. On a Cu(111) surface, a (√3×√3)R30° superstructure is found to be the most thermodynamically stable. acs.orgnih.gov On the Cu(001) surface, a distinct (1 × 5)-reconstructed surface alloy is observed. acs.orgnih.gov These findings, supported by Density Functional Theory (DFT) calculations, highlight the strong driving force for ordering in the Cu-Ga system even at the nanoscale. acs.orgnih.gov

Another related phenomenon observed in Cu-Ga alloys is the duplex massive transformation (β → αm/ζm), which results in a unique "feathery" microstructure. asminternational.org This involves the rapid, diffusionless growth of alternating slabs of massive face-centered cubic (fcc) and hexagonal close-packed (hcp) phases. asminternational.org While this is a structural phase transformation, it differs from the chemical order-disorder transitions characterized by the arrangement of atoms within a single crystal structure.

The following table summarizes the observed phase transformations in the Cu-Ga system at different temperatures, highlighting the conditions under which various intermetallic compounds, including the ordered γ-brass polymorphs, are formed.

Temperature RangeObserved PhasesTransformation/Reaction DetailsSource
Room TemperatureCuGa₂Formation of the CuGa₂ intermetallic phase. mdpi.com
160–300 °CCuGa₂, γ3-Cu₉Ga₄Coexistence of CuGa₂ and the γ3-Cu₉Ga₄ phase. The γ3 phase is noted to form at the Cu/CuGa₂ interface. mdpi.comresearchgate.net
350 °Cγ2-Cu₉Ga₄Formation of the γ2-Cu₉Ga₄ polymorph. mdpi.com
500 °Cγ1-Cu₉Ga₄Formation of the γ1-Cu₉Ga₄ polymorph, which is related to the disordered γ phase via an order-disorder transition. mdpi.com

The table below provides crystallographic information for key intermetallic compounds found in the copper-gallium system. The ordering of atoms into these specific structures is a direct result of the phase transformations discussed.

CompoundCrystal SystemSpace GroupCommentsSource
CuGa₂CubicP-43mForms at room temperature during Cu-Ga interaction. researchgate.net
Cu₉Ga₄ (γ-brass)CubicP-43mComplex structure with polymorphs (γ, γ1, γ2, γ3) related by order-disorder transitions and vacancy ordering. mdpi.comresearchgate.net
(√3×√3)R30°2D Surface SuperlatticeN/AThermodynamically stable ordered surface alloy formed on Cu(111). acs.orgnih.gov
(1 × 5)2D Surface SuperlatticeN/AReconstructed ordered surface alloy formed on Cu(001). acs.orgnih.gov

Electronic Structure, Bonding, and Computational Materials Science of Copper Gallium Systems

First-Principles Calculations via Density Functional Theory (DFT)

First-principles calculations, primarily using Density Functional Theory (DFT), have been extensively employed to investigate the structural, electronic, and mechanical properties of various copper-gallium systems. acs.orgresearchgate.netresearchgate.netresearchgate.netx-mol.com These calculations are instrumental in understanding the formation and stability of different Cu-Ga intermetallic phases. acs.orgmpg.deresearchgate.net

DFT calculations have been used to rationalize experimental findings, such as the formation of ordered surface alloys when gallium is deposited on copper substrates. acs.orgmpg.deresearchgate.net For instance, studies on Ga deposition on Cu(111) and Cu(001) surfaces revealed the intermixing of Ga and Cu atoms even at room temperature, leading to the formation of specific ordered structures like (√3 × √3)R30° on Cu(111). acs.orgmpg.deresearchgate.net These experimental observations were explained by DFT calculations, which helped identify the most stable atomic structures of the surface alloys. acs.orgmpg.deresearchgate.net

The Vienna Ab initio Simulation Package (VASP) is a commonly used tool for these calculations, often employing the Perdew-Burke-Ernzerhof (PBE) functional, which is known for its accuracy in describing the bulk properties of transition metals. acs.orgmpg.de The methodology involves creating slab models of the surfaces, allowing the atomic layers to relax, and calculating total energies to determine the most stable configurations. acs.orgmpg.de For example, in the study of Ga on Cu(111), (√3 × √3) slabs were used, while for Ga on Cu(001), both (2 × 2) and (1 × 5) slabs were employed. acs.orgmpg.de

First-principles calculations have also been crucial in determining the thermodynamic stability of bulk Cu-Ga intermetallic compounds, such as CuGa₂ and Cu₉Ga₄. researchgate.netresearchgate.net By calculating properties like the enthalpy of formation and binding energy, researchers have been able to predict the relative stability of these phases. researchgate.netresearchgate.net

Analysis of Electronic Density of States (DOS)

The analysis of the electronic Density of States (DOS) provides critical information about the electronic structure of copper-gallium systems, influencing their physical and chemical properties. The DOS describes the number of electronic states available at each energy level.

The DOS is also sensitive to the presence of defects. For example, investigations into antisite defects in CuGa₂ have shown that the sharp Cu 3d peaks in the DOS decrease with an increasing number of Ga antisite defects. doi.org Conversely, Cu antisite defects can introduce additional Cu 3d states at different energy levels, which can be more favorable for the system's stability. doi.org

Furthermore, the DOS is influenced by external pressure. Studies on CuGa₂ under pressure have used DOS analysis to understand the resulting changes in the electronic structure. researchgate.netx-mol.com The analysis of the DOS, in conjunction with charge density difference and population analysis, helps to elucidate how pressure affects bonding and stability. researchgate.netx-mol.com

First-principles calculations have also been used to predict the work function and analyze the DOS of CuGa₂ surfaces. The work function of the CuGa₂(010) surface was calculated to be approximately 4.47 eV, which is comparable to that of pure liquid gallium (4.32 eV), suggesting strong electronic hybridization and metallic bonding at the interface. researchgate.net

Quantum Mechanical Insights into Chemical Bonding and Charge Transfer

Quantum mechanical calculations offer profound insights into the nature of chemical bonding and charge transfer within copper-gallium systems. These insights are crucial for understanding the stability and reactivity of Cu-Ga alloys and interfaces.

Bader charge analysis is a powerful technique used to quantify charge transfer between atoms based on the topology of the electron density. utexas.edu Studies on Ga-Cu surface alloys have utilized Bader charge analysis to reveal the direction and magnitude of charge transfer. acs.orgmpg.denih.gov For instance, in a Cu₂Ga₁ surface structure, it was found that there is a charge transfer of approximately 0.20 e⁻ from each gallium atom to the copper atoms. acs.orgmpg.denih.gov This is consistent with calculations for Ga in a bulk Cu₇Ga₁ alloy, which showed a charge transfer of 0.18 e⁻. acs.orgmpg.denih.gov Generally, in the surface layer of Ga-Cu alloys, Ga atoms experience a loss of electrons in the range of 0.15 to 0.20 e⁻. acs.orgmpg.denih.gov

The formation of heteronuclear metal-metal bonds on a surface can lead to a flow of electron density towards the element with a larger fraction of empty states in its valence band, a behavior that can be contrary to that observed in bulk alloys. acs.org This highlights that the nature of chemical bonding is highly dependent on the structural geometry of the bimetallic system. acs.org

The analysis of the electron localization function (ELF) provides further details on chemical bonding. In CuGa₂, the ELF map shows a significant accumulation of electrons in the Ga-Ga layer within the interstitial cavities of the lattice, indicating covalent character in the Ga-Ga bonds. sci-hub.staip.org The overlap between the electronic states of different atoms, such as the Pd 4d and Ga 4s/4p states in PdGa, leads to strong and partially covalent heteroatomic interactions that contribute to structural stability. rsc.org

Computational Prediction of Mechanical Properties

First-principles calculations are a powerful tool for predicting the mechanical properties of copper-gallium intermetallic compounds, providing data that can be difficult to obtain experimentally. researchgate.netresearchgate.net These predictions are vital for assessing the reliability of Cu-Ga based materials in applications such as microelectronic interconnects. researchgate.netresearchgate.net

DFT calculations have been used to determine the elastic constants (Cᵢⱼ) of Cu-Ga compounds like CuGa₂ and Cu₉Ga₄. researchgate.netresearchgate.net From these elastic constants, other important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using approximations like the Voigt-Reuss-Hill (VRH) approximation. researchgate.net

Comparative studies have shown that the mechanical properties of Cu₉Ga₄ are superior to those of CuGa₂. researchgate.netresearchgate.net Cu₉Ga₄ exhibits a larger bulk modulus, shear modulus, and Young's modulus, indicating greater stiffness and hardness. researchgate.netresearchgate.net When compared to intermetallic compounds in the Cu-Sn system, Cu₉Ga₄ has a larger elastic modulus than η′-Cu₆Sn₅ but smaller than Cu₃Sn. researchgate.netresearchgate.net Furthermore, Cu₉Ga₄ is predicted to have excellent toughness. researchgate.net

The effect of pressure on the mechanical properties has also been investigated. For CuGa₂, an increase in pressure leads to an increase in its resistance to deformation. researchgate.netx-mol.com The analysis of the B/G ratio and Cauchy pressure (C₁₂ - C₄₄) can indicate the ductility or brittleness of a material. For CuGa₂, these analyses suggest that its plasticity can be maintained as pressure increases. researchgate.netx-mol.com

The table below summarizes some of the computationally predicted mechanical properties for CuGa₂ and Cu₉Ga₄.

PropertyCuGa₂Cu₉Ga₄UnitSource
Bulk Modulus (B)<>GPa researchgate.net, researchgate.net
Shear Modulus (G)<>GPa researchgate.net, researchgate.net
Young's Modulus (E)<>GPa researchgate.net, researchgate.net
B/G RatioDuctileDuctile- researchgate.net, x-mol.com
Hardness> Ag₂Ga-- researchgate.net, x-mol.com

Note: The table indicates relative values as reported in the sources. For exact numerical values, please refer to the cited literature.

These computational predictions provide a deeper understanding of the mechanical behavior of Cu-Ga compounds and are crucial for the design and development of reliable materials for various technological applications. researchgate.netresearchgate.net

Functional Properties and Research Applications of Copper Gallium Materials

Catalytic and Electrocatalytic Research

Development of Liquid Metal Catalysts (Cu-Ga based)

The development of copper-gallium based liquid metal catalysts represents a novel approach in heterogeneous catalysis. These catalysts are designed to leverage the unique properties of liquid metals, such as high atomic mobility and dynamic surfaces, which can prevent common deactivation issues like coking and poisoning. oaes.cc

A notable development is the creation of tiny liquid metal droplets composed of copper and gallium, which have been described as "nano planets". osti.gov These droplets feature a distinctive structure with a hard crust, a liquid outer core, and a solid inner core. osti.gov The synthesis process can involve techniques like co-precipitation to create Cu-Ga nanocomposites. researchgate.net In some applications, these liquid metal alloys are deposited on porous supports, creating materials known as supported catalytically active liquid metal solutions (SCALMS). This approach aims to combine the dynamic nature of the liquid alloy with the high surface area of a solid support. oaes.cc

Another method involves the chemical modification of liquid gallium with various metal nanoparticles, including copper, to form core-shell heterostructures, such as a Ga₂O₃ shell. researchgate.net For instance, researchers have used colloidal chemistry to synthesize a range of Cu-Ga nanostructures, from alloys and heterodimers to copper-doped gallium nanoparticles. Research has also explored the galvanic replacement reaction between gallium seeds and a copper-amine complex to form anisotropic Cu-Ga nanodimers.

The fundamental advantage of these liquid systems is their ability to maintain excellent electrical and thermal conductivity while in a liquid state, which is particularly useful in catalysis. oaes.cc The high mobility of solvated copper atoms within the liquid gallium is considered a key factor behind their catalytic activity and resistance to deactivation. oaes.cc

Electrocatalytic Applications in Energy Conversion Reactions

Copper-gallium materials are being actively investigated for their potential in electrocatalysis, a critical field for sustainable energy technologies. Their unique electronic and structural properties make them promising candidates for driving key energy conversion reactions.

Hydrogen Evolution Reaction (HER): The hydrogen evolution reaction (HER) is fundamental to producing hydrogen fuel through water splitting. Research has explored copper-gallium chalcogenide compounds as photocathodes for this purpose. Copper gallium diselenide (CuGaSe₂) and copper gallium sulfide (B99878) (CuGaS₂) have been studied for photocatalytic hydrogen evolution. osti.govresearchgate.net For example, CuGaSe₂ photocathodes, while having a wide band gap, often require modification with buffer layers or catalytic coatings like molybdenum disulfide (MoS₂) or platinum to improve the onset potential for HER. osti.govrsc.org One study demonstrated that a CuGa₃Se₅|WO₃|Pt photocathode could sustain long-term solar hydrogen evolution, generating a saturation photocurrent density of -8.5 mA cm⁻². rsc.orgosti.gov Similarly, copper gallium sulfide (CuGa₃S₅) with a band gap of approximately 2.4 eV has shown photocatalytic activity for hydrogen evolution from water under visible light, which can be enhanced by co-catalysts like nickel sulfide (NiS). researchgate.net

Carbon Dioxide Reduction Reaction (CO₂RR): The electrochemical carbon dioxide reduction reaction (CO₂RR) aims to convert CO₂ into valuable chemicals and fuels, offering a path to a closed carbon loop. Copper is a unique monometallic catalyst capable of reducing CO₂ to hydrocarbons and alcohols (C₂+ products), but it often suffers from poor stability. oaes.cc Alloying copper with gallium has emerged as a strategy to create more stable and selective electrocatalysts. researchgate.netscispace.com

Research has shown that Cu-Ga nanoparticles can act as stable CO₂RR electrocatalysts. Alloying with gallium, which is more oxophilic, helps suppress the oxidation of copper and enhances the bond strength in the nanocatalyst, leading to improved stability during operation. scispace.com A Cu-Ga catalyst has been reported to achieve a Faradaic efficiency for C₂+ products of 81.5% at a current density of 0.9 A cm⁻². oaes.cc The p-d hybrid interaction between gallium and copper redistributes the electronic structure, which is credited for the improved performance. oaes.cc Furthermore, the interfacial effect between gallium oxide and the catalyst surface is thought to promote the activation of the CO₂ molecule. researchgate.net

Oxygen Reduction Reaction (ORR) and Nitrate (B79036) Reduction Reaction (NO₃RR): The oxygen reduction reaction (ORR) is a key process in fuel cells. While carbon-based electrocatalysts are being investigated for ORR, specific research focusing on copper-gallium systems for this reaction was not prominent in the reviewed literature. unl.edu Similarly, the electrocatalytic nitrate reduction reaction (NO₃RR) is a promising technology for water treatment and ammonia (B1221849) synthesis. rsc.org Copper-based materials are considered strong contenders for NO₃RR due to their low cost and fast reduction kinetics. rsc.orgccspublishing.org.cn However, studies specifically detailing the use of Cu-Ga alloys or composites for nitrate reduction were not identified in the surveyed research.

Ammonia Synthesis Catalysis using Cu-Ga Systems

Researchers have developed a low-carbon method for producing ammonia using a liquid metal catalyst made of copper and gallium. researchgate.net This approach presents a significant potential improvement over the traditional Haber-Bosch process, which is energy-intensive, accounting for over 2% of global energy consumption and CO₂ emissions. metu.edu.tr

The Cu-Ga liquid metal catalyst operates under much milder conditions than conventional iron-based catalysts used in the Haber-Bosch process. researchgate.net This new method has been shown to be effective while using significantly less heat and pressure. metu.edu.tr The synergy between the two metals is crucial; while copper and gallium are individually considered poor catalysts for ammonia production, they perform exceptionally well together. osti.govmetu.edu.tr In this system, gallium is effective at splitting nitrogen molecules, while copper assists in splitting hydrogen molecules. osti.govmetu.edu.tr

The molten Cu-Ga catalyst offers a dynamic metal complex that exceeds the activity of control ruthenium-based catalysts under certain conditions. cambridge.org The mobility of metal atoms within the liquid metal configuration is a key design principle for these next-generation catalysts. cambridge.org The technology is considered suitable for both large-scale facilities and smaller, decentralized production sites, which could be beneficial for the hydrogen industry by providing a safer way to transport hydrogen in the form of liquid ammonia. researchgate.net

Table 1: Comparison of Operating Conditions for Ammonia Synthesis
ParameterConventional Haber-Bosch ProcessCu-Ga Liquid Metal Catalyst
Catalyst Iron-basedCopper-Gallium
Temperature ~500°C researchgate.net~400°C researchgate.net
Pressure ≥ 200 bar researchgate.net~4 bar researchgate.net

Role of Gallium as a Catalytic Promoter

Gallium plays a significant role as a promoter in various copper-catalyzed reactions, enhancing both activity and selectivity. Its primary function lies in modifying the electronic and structural properties of the copper catalyst.

In the catalytic hydrogenation of CO₂, the addition of gallium to copper catalysts enhances weak basic sites on the catalyst surface. researchgate.net This increased basicity is associated with improved selectivity towards methanol (B129727). researchgate.net Characterization of Cu-Ga systems reveals that gallium can electronically modulate the copper nanoparticles, leading to an abundance of Cuδ+ species. cjcatal.com These species are believed to minimize the competing reverse water-gas shift reaction, thereby reducing the selectivity towards the byproduct carbon monoxide (CO). cjcatal.com

In Cu-Ga alloys used for CO₂ electroreduction, gallium's higher oxophilicity and lower electronegativity compared to copper are key. scispace.com These properties reduce copper's tendency to oxidize at open circuit potential and increase the bond strength within the alloy, which contributes to significantly improved catalyst stability. scispace.com The formation of a Cu-Ga alloy, which is more stable than a Cu-Zn alloy at lower promoter concentrations, results from the strong interaction between copper and gallium. researchgate.net Gallium-promoted copper catalysts supported on materials like ZnO and SiO₂ have demonstrated high effectiveness in CO₂ hydrogenation to methanol. researchgate.net The performance has been linked to the presence of Cu⁺ and the amount of gallium in the near-surface regions of the catalyst. researchgate.net

Catalytic Hydrogenation of CO₂

The conversion of carbon dioxide (CO₂) into valuable chemicals like methanol and dimethyl ether (DME) through catalytic hydrogenation is a major area of research for CO₂ valorization. metu.edu.tr Copper-gallium catalysts have shown significant promise for this application.

Studies have demonstrated that gallium-promoted copper-based catalysts are highly effective for CO₂ hydrogenation to methanol. researchgate.netresearchgate.net The presence of gallium in Cu/ZnO catalysts has been found to facilitate the reduction of the ZnO support, leading to the generation of highly active Cu-Zn bimetallic nanoparticles that serve as the catalytic sites. When used in Cu/SiO₂ catalysts, gallium promotion significantly boosts the selectivity towards methanol at the expense of CO. chemrxiv.org

In one study, a catalyst comprising 10% Cu and 5% Ga on a γ-Al₂O₃ support showed high activity and selectivity for the combined production of methanol and DME from CO₂ at atmospheric pressure. metu.edu.tr Another research effort developed a silica-supported copper catalyst modified with both gallium species and hydrophobic methyl groups (Cu/Ga-SiO₂-Me). cjcatal.com The gallium electronically modulated the copper, while the methyl groups helped in the rapid removal of water from the catalyst surface, preventing copper sintering and accelerating the catalysis. This resulted in high selectivity for DME and methanol with a CO₂ conversion of 9.7%. cjcatal.com These findings highlight that the formation of a Cu-Ga nanocomposite enhances the catalyst's ability to convert CO₂, while the selectivity is linked to the catalyst's basicity, which gallium helps to increase. researchgate.net

Table 2: Performance of a Cu/Ga-SiO₂-Me Catalyst in CO₂ Hydrogenation
ParameterValue
CO₂ Conversion 9.7% cjcatal.com
DME Selectivity 59.3% cjcatal.com
Methanol Selectivity 28.4% cjcatal.com
CO Selectivity 11.3% cjcatal.com

Shape Memory Alloys (SMAs) Research

Shape memory alloys (SMAs) are advanced metallic materials that can return to a predetermined shape when heated. This behavior is driven by a reversible, diffusionless solid-state phase transformation between a high-symmetry parent phase (austenite) and a low-symmetry product phase (martensite). cambridge.org

Martensitic Transformation Behavior in Cu-Ga-Mn Systems

Research into the Cu-Ga-Mn system has identified compositions that exhibit ferromagnetic shape memory properties. researchgate.net These alloys undergo a thermoelastic martensitic transformation, which is the key mechanism behind the shape memory effect. researchgate.net

The stability of the martensitic phase and the transformation temperatures are sensitive to the alloy's composition. For instance, in Cu-Al-Mn alloys, increasing manganese content tends to lower the martensite (B1171850) start (Ms) temperature. rsc.org The martensitic transformation in the Cu-21 at%Ga-(13–15)at%Mn system was observed to disappear after aging at room temperature, which was attributed to the precipitation of the ω phase. researchgate.net

Alloying Effects on Superelasticity and Mechanical Response (e.g., Ni-Mn-Ga-Cu systems)

The addition of copper to nickel-manganese-gallium (Ni-Mn-Ga) shape memory alloys (SMAs) has a significant impact on their superelasticity and mechanical properties. Research indicates that copper doping enhances the toughness of these alloys, which in turn improves their superelastic behavior. mdpi.com For instance, in porous Ni-Mn-Ga-Cu SMAs, the introduction of copper leads to a flat stress plateau and a maximum elongation of 5% with partially recoverable strain. mdpi.com The critical stress required for the stress-induced martensitic transformation (SIMT) in these porous alloys can be as low as approximately 160 MPa. mdpi.com

The presence of copper can also lead to the formation of a dual-phase structure, consisting of a martensitic phase and a precipitated phase, which strengthens the grain boundaries. mdpi.com Specifically, in a Ni₃₀Cu₂Mn₄₂.₄Ga₇.₆ alloy, a dual-phase structure with a small amount of single-crystal γ-phase distributed along the martensitic grain boundaries has been observed to harden these boundaries. mdpi.com Similarly, a dual-phase structure with a martensitic phase was identified in Ni₅₀Mn₂₅Ga₁₆Cu₉ alloys. mdpi.com This alteration of the martensitic structure and strengthening of grain boundaries by copper addition effectively improves the ductility of Ni-Mn-Ga alloys. mdpi.com

Furthermore, the combined alloying of copper and iron in Ni-Mn-Ga systems has been explored to enhance the martensitic transformation temperature. nsf.gov Systematic studies on Ni-Mn-Ga-Fe-Cu alloys have shown that while nickel content has the most substantial influence on the martensitic transformation temperature, followed by manganese, copper also plays a role. nsf.gov The Curie temperature, however, shows a monotonous decrease with manganese content but not with copper. nsf.gov This synergistic effect of alloying elements like cobalt and copper has been shown to enable magnetically induced reorientation in non-modulated MSM alloys by decreasing tetragonality (Co) and increasing the martensite transformation temperature (Cu). nsf.gov

Interactive Table: Effect of Copper on the Mechanical Properties of Ni-Mn-Ga Alloys

Alloy System Copper Addition Effect Maximum Strain (%) Critical Stress for SIMT (MPa) Reference
Porous Ni-Mn-Ga Improved toughness and superelasticity 5 ~160 mdpi.com
Ni₅₀Mn₂₅Ga₁₆Cu₉ Dual-phase structure, improved ductility - - mdpi.com
Ni₃₀Cu₂Mn₄₂.₄Ga₇.₆ Dual-phase structure, hardened grain boundaries - - mdpi.com

Microstructural Control for Shape Memory Performance

The shape memory performance of copper-gallium containing alloys is intrinsically linked to their microstructure, which can be controlled through processing and heat treatment. For copper-based shape memory alloys (SMAs) in general, the desired martensitic phase, which is responsible for the shape memory effect, is achieved by quenching from a high-temperature β-phase region. cambridge.org Subsequent aging at lower temperatures, for example at 200°C, can stabilize the martensitic transformation. cambridge.org

In Cu-Al-Ni alloys, the grain size is influenced by the homogenization temperature. cambridge.org Deformation can induce changes in the relative amounts of different martensite variants (β₁′ and γ₁′), indicating non-random reorientation during the process. cambridge.org The addition of gallium to Cu-Al-Ni alloys has been shown to refine the grain size and improve mechanical properties through solid solution strengthening. science.gov For instance, Cu-13.0Al-4.0Ni alloys with 0.5 and 1.0 wt% Ga exhibit a dual-phase morphology of 18R martensite and an (Al, Ga)Cu phase, with significantly smaller grain sizes compared to the ternary alloy. science.gov This microstructural refinement contributes to improved compressive fracture strains. science.gov

The fabrication method also plays a crucial role. For example, Ni-Mn-Ga polycrystalline alloy fibers produced by a glass-coating melt spinning method exhibit significantly improved ductility and large superelastic and shape memory strains compared to their brittle bulk counterparts. mdpi.com This technique can lead to a recoverable strain of up to 10% in Ni₅₄.₉Mn₂₃.₅Ga₂₁.₆ fibers. mdpi.com Similarly, for Cu-Al-Ni SMAs processed by laser powder bed fusion, a post-processing thermal treatment is essential to achieve the desired microstructure and satisfactory shape memory behavior. nih.gov This often involves a solution treatment at high temperatures (e.g., 900°C) followed by quenching to retain the metastable β-phase, which then transforms into martensite. nih.gov

Superconducting Properties Investigations

The substitution of gallium for copper in rare-earth barium copper oxide (RBa₂Cu₃O₇₋ᵧ) high-temperature superconductors has been a subject of investigation to understand its effect on their superconducting properties. nstc.gov.tw Studies on systems like RBa₂Cu₃₋ₓGaₓO₇₋ᵧ (where R can be Yb, Er, Y, Dy, Gd, Eu, and Nd) have been conducted to explore these effects. nstc.gov.tw

In the YBa₂Cu₃O₇₋δ system, paired substitution of cobalt (a magnetic ion) and gallium (a non-magnetic ion) at the copper sites reveals a variation in the transition temperature (Tc), oxygen content, and hole concentration. researchgate.net The change in Tc is linked to the valency of the dopants and a hole-filling mechanism. researchgate.net As the concentration of gallium increases and cobalt decreases, the c-parameter of the lattice increases, which can be attributed to the ionic size effect. researchgate.net

High-entropy alloys (HEAs), characterized by their multi-component compositions, have emerged as a new frontier in the search for novel superconducting materials. kit.edu A notable example containing both copper and gallium is the high-entropy-alloy-type superconductor (Fe,Co,Ni,Cu,Ga)Zr₂. arxiv.orgresearchgate.net This material exhibits a tetragonal CuAl₂-type crystal structure and displays bulk superconductivity with a transition temperature (Tc) of 2.9 K. arxiv.orgresearchgate.net

The actual composition of the transition-metal site in this HEA has been determined to be approximately Fe₀.₁₈Co₀.₁₈Ni₀.₁₆Cu₀.₂₅Ga₀.₂₃, leading to a significant configurational entropy of mixing. arxiv.org Neutron powder diffraction studies have confirmed the crystal structure and the absence of long-range magnetic ordering. arxiv.org The presence of multiple elements on the transition metal site induces local structural disorder, which is evidenced by large isotropic displacement parameters for both the transition metal and zirconium sites. arxiv.orgresearchgate.net This local disorder is believed to influence the phonon characteristics of the material. arxiv.org

In another study, a series of HfTiZrSnM (M = Cu, Fe, Nb, Ni) alloys were synthesized. While superconductivity was observed in several of these alloys, the HfTiZrSnCu alloy was found to be non-superconducting. mdpi.com

The superconducting transition temperature (Tc) in copper-gallium containing systems can be modulated by several factors, including composition and structural characteristics. In high-entropy-alloy-type TrZr₂ superconductors (where Tr can include Fe, Co, Ni, Rh, and Ir), the Tc can be systematically tuned over a wide range by varying the composition of the transition metal site. arxiv.org This tunability is correlated with the lattice constant 'c' and the bond lengths between the transition metal and zirconium atoms. arxiv.org

For the (Fe,Co,Ni,Cu,Ga)Zr₂ high-entropy alloy, a distinct Tc of 2.9 K was confirmed through electrical resistivity, magnetic susceptibility, and specific heat measurements. arxiv.org The temperature dependence of its electrical resistivity is markedly different from that of a zero-entropy counterpart like CoZr₂, highlighting the impact of the high-entropy configuration. arxiv.org

In the context of copper-oxide superconductors, the substitution of gallium for copper in RBa₂Cu₃₋ₓGaₓO₇₋ᵧ systems directly influences Tc. nstc.gov.tw For instance, in YBa₂(Cu₁₋ₓ(Co/Ga)ₓ)₃O₇₋δ, the simultaneous substitution of cobalt and gallium leads to variations in Tc, which are discussed in terms of dopant valency and hole-filling mechanisms. researchgate.net

Interactive Table: Superconducting Transition Temperatures (Tc) of a (Fe,Co,Ni,Cu,Ga)Zr₂ HEA

Property Value Unit Reference
Superconducting Transition Temperature (Tc) 2.9 K arxiv.orgresearchgate.net
Onset of Diamagnetic Signal 2.9 K arxiv.org

Research in Electronic Interconnects and Advanced Joining Technologies

Copper-gallium alloys are being actively researched for their potential in electronic interconnects and advanced joining technologies, driven by the need for low-temperature bonding processes and improved performance in electronic packaging. programmaster.orgacs.orgnih.gov

Gallium's low melting point (29.8°C) and its wide solubility in copper make it a promising candidate for transient liquid phase (TLP) bonding. programmaster.org This technology is gaining attention in 3D IC packaging as it can help mitigate wafer warpage caused by coefficient of thermal expansion (CTE) mismatch. programmaster.org The TLP process using gallium can form solid-solution joints without the formation of intermetallic compounds, enabling low-temperature bonding. programmaster.org Research has focused on the electroplating of gallium and understanding the TLP bonding mechanism in Cu/Ni/Ga/Ni/Cu structures. programmaster.org

Alloying copper with gallium has also been shown to enhance electromigration performance, a critical factor for the reliability of interconnects in high-current and high-power electronics. acs.orgnih.gov Studies on Cu-Ga thin film combinatorial libraries have identified Cu-5 at. % Ga as a particularly promising alloy. acs.orgnih.gov This alloy demonstrates a more than 100% increase in the maximum current density it can withstand compared to pure copper, on both rigid SiO₂ and flexible polyethylene (B3416737) naphthalate (PEN) substrates. acs.orgnih.gov Furthermore, alloying copper with gallium enhances the adhesion of the film to flexible substrates like PEN. acs.orgnih.gov

Gallium and its alloys are also explored as potential low-temperature Pb-free solders. acs.orgmdpi.com The interaction between liquid gallium and copper can form intermetallic compounds like CuGa₂ and Cu₉Ga₄, which are crucial for the joint's properties. mdpi.com For example, CuGa₂ has been found to transform to Cu₉Ga₄ and liquid gallium at 258°C. mdpi.com

Interfacial Reaction Mechanisms in Low-Temperature Soldering

The pursuit of low-temperature manufacturing processes in electronics has highlighted gallium-based alloys as promising lead-free solders. The reaction between liquid gallium and solid copper substrates is central to forming reliable interconnects. This process is governed by reaction-diffusion mechanisms that lead to the formation of specific intermetallic compounds (IMCs) at the interface.

At temperatures near room temperature and up to 100°C, the primary interaction product between copper and gallium is the θ-CuGa₂ phase. mdpi.com This phase forms rapidly as copper atoms from the solid substrate diffuse into the liquid gallium. mdpi.com The process can be described in stages: a pressurization stage, a reaction diffusion stage where the θ-CuGa₂ phase precipitates and grows, and an isothermal solidification stage. mdpi.com Studies have shown that at 100°C with a 20-hour holding time, the interface consists mainly of a uniform θ-CuGa₂ phase, with small amounts of the γ₃-Cu₉Ga₄ phase also present. mdpi.com Research on Cu/Ga diffusion couples identified the presence of both Cu₉Ga₄ and CuGa₂ IMCs forming at temperatures between 160°C and 240°C. mdpi.com

The growth kinetics of these IMCs are temperature-dependent. For instance, in Ga-21.5In-10Sn solder on a copper substrate, the growth mechanism of CuGa₂ transitions from a mixed mode (reaction control and volume diffusion) to a volume diffusion-controlled mechanism as the isothermal temperature increases from 140°C to 180°C. researchgate.net At even higher temperatures (220-260°C), the growth is controlled by grain diffusion. researchgate.net

Intermetallic Compound Formation at Solder/Substrate Interfaces (e.g., Cu/Ni/Au(Pd) multilayer metallization)

In modern microelectronic packaging, complex multilayer metallization schemes like Cu/Ni/Au or Cu/Ni/Pd are used to enhance performance and reliability. When using gallium-based solders, the interfacial reactions become more complex due to the presence of the nickel (Ni) diffusion barrier.

Research on the reaction between gallium and Cu/Ni/Au(Pd) structures at temperatures from 160°C to 280°C reveals a sequence of IMC formation. mdpi.comresearchgate.net Initially, at lower temperatures, Ga reacts with the nickel layer. This leads to the formation of Ga-rich IMCs, specifically a metastable GaₓNi phase (where x is 89-95 at%) that deposits on a more stable Ga₇Ni₃ layer during cooling. mdpi.com The Ga₇Ni₃ phase is the one that develops at the reaction temperature. mdpi.com

As the reaction temperature and duration increase, the nickel layer is gradually consumed. Once the Ni barrier is breached or fully consumed, the liquid gallium can react with the underlying copper layer. This results in the formation of copper-gallium IMCs, namely CuGa₂ and γ₃-Cu₉Ga₄, beneath the initial Ga-Ni IMC layer. mdpi.comresearchgate.net At 280°C, after the nickel layer is completely consumed, both CuGa₂ and Cu₉Ga₄ are observed. mdpi.com The growth of the Ga₇Ni₃ layer is primarily controlled by the diffusion of gallium atoms along grain boundaries. mdpi.comresearchgate.net

The addition of nickel to the copper substrate has been found to significantly accelerate the growth of IMCs compared to binary Ga/Cu couples, allowing for sufficient metallurgical bonding in a shorter time. acs.org

Interactive Table: IMC Formation at Ga-Solder/Substrate Interfaces

SubstrateTemperatureReaction TimeObserved Intermetallic Compounds (IMCs)Source(s)
Cu100°C20 hMainly θ-CuGa₂, small amount of γ₃-Cu₉Ga₄. mdpi.com
Cu160-240°CN/ACuGa₂ and γ₃-Cu₉Ga₄. mdpi.com
Cu-10Ni30°CN/ACuGa₂, nanocrystalline Ga₅Ni. acs.org
Cu/Ni/Au160-240°C30 minGaₓNi (metastable), Ga₇Ni₃. mdpi.com
Cu/Ni/Au280°C30 minGa₇Ni₃, CuGa₂, Cu₉Ga₄ (after Ni consumption). mdpi.comresearchgate.net

Electromigration Performance in Thin Film Alloys for Flexible Electronics

Electromigration, the movement of atoms in a conductor due to electron flow, is a major failure mechanism in microelectronics, especially in high-power and flexible devices. Research has shown that alloying copper with gallium can significantly enhance its resistance to electromigration.

In a combinatorial screening of Cu-Ga thin film alloys, a composition of Cu-5 at. % Ga was identified as a promising candidate to replace pure copper interconnects. lib4ri.chnih.gov This specific alloy demonstrated superior properties compared to pure copper on both rigid SiO₂ and flexible polyethylene naphthalate (PEN) substrates. lib4ri.chnih.gov Testing revealed more than a 100% increase in the maximum current density the alloy could withstand before failure. lib4ri.chnih.gov This enhancement in electromigration suppression is critical for the reliability of high-current applications. lib4ri.ch

Furthermore, alloying copper with gallium was found to improve the adhesion of the thin film to the flexible PEN substrate, a crucial factor for the durability of flexible electronics. lib4ri.chnih.gov The study identified the Cu-5 at. % Ga alloy as particularly effective for thin and ultrathin film applications where the film thickness remains below 250 nm. acs.org These findings position Cu-Ga alloys as key materials for advancing modern flexible electronic devices. lib4ri.ch

Interactive Table: Electromigration Performance of Cu-Ga Alloy

Alloy CompositionSubstratePerformance Improvement vs. Pure CuKey FindingSource(s)
Cu-5 at. % GaSiO₂, PEN>100% increase in max. current densitySuperior electromigration resistance. lib4ri.chnih.gov
Al-8 at. % GaPEN~50% increase in electromigration suppression (vs. pure Al)Suitable for conducting lines in flexible electronics. lib4ri.chnih.gov

Graphene Synthesis using Liquid Copper-Gallium Catalysts

Chemical vapor deposition (CVD) on molten copper is a leading method for producing high-quality, large-area graphene. However, the high melting point of copper (1083°C) makes the process energy-intensive and costly. bond.edu.auarxiv.org Alloying copper with a low-melting-point metal like gallium provides a path to more efficient and cost-effective graphene synthesis. bond.edu.auarxiv.org

Using a liquid copper-gallium (Cu-Ga) alloy as the catalyst allows for the synthesis of single-layer graphene at significantly reduced temperatures. arxiv.orgarxiv.org In-situ studies using synchrotron X-ray reflectivity have confirmed the formation of single-layer graphene on liquid Cu-Ga alloys with gallium content up to 60 wt%. bond.edu.auarxiv.org

However, the addition of gallium is not without trade-offs. As the gallium content increases, a reduction in the catalytic activity and some degradation of the graphene quality are observed. bond.edu.auarxiv.org Research also indicates that the adhesion of the graphene layer to the catalyst surface becomes weaker with higher gallium content, which could potentially simplify the transfer of graphene from the liquid substrate after growth. bond.edu.auarxiv.org These findings suggest that a balance can be struck between reducing production costs and maintaining acceptable graphene quality, making Cu-Ga alloys promising liquid metal catalysts for future graphene production. bond.edu.auresearchgate.net

Research on Transparent Conductive Oxides and Photocatalysts (e.g., Copper Gallium Oxide)

Copper gallium oxides are a class of materials that have garnered significant interest for their potential in transparent electronics and photocatalysis. They primarily exist in two forms: CuGaO₂ and CuGa₂O₄.

CuGaO₂, which has a delafossite (B1172669) crystal structure, is one of the most researched p-type transparent conducting oxides (TCOs). acs.orgucf.edumdpi.com P-type TCOs are essential for creating transparent electronic devices but are less common and generally have lower performance than their n-type counterparts. ucf.edu CuGaO₂ exhibits good optical transparency (>80%) and has been successfully used as a hole-transport layer (HTL) in organic and perovskite solar cells, contributing to power conversion efficiencies of 3.2% in some organic devices and up to 18.51% in certain perovskite cells. acs.orgmdpi.comresearchgate.net

CuGa₂O₄ has a cubic spinel structure and is also a wide-bandgap semiconductor. mdpi.com It has shown potential in various applications, including as a photocatalyst for solar hydrogen production and as an active catalyst for other reactions. mdpi.com The synthesis of CuGa₂O₄ thin films can result in mixed phases, including copper oxide (CuO), depending on the preparation conditions. mdpi.com

In photocatalysis, gallium oxide (β-Ga₂O₃) itself can be used for water splitting, and its activity is strongly dependent on the presence of co-catalysts. nih.govresearchgate.net Studies have shown that depositing copper oxide (CuOx) nanoparticles on the gallium oxide surface enhances its photocatalytic performance. nih.govresearchgate.net

Hydrogen-Related Materials Research

Catalytic Applications in Hydrogen Production

Copper-gallium based materials are emerging as effective catalysts in several processes related to the hydrogen economy, including direct hydrogen production and the synthesis of hydrogen carriers like ammonia.

In methanol steam reforming (MSR), a process that produces hydrogen from methanol and water, B-site-doped copper-gallium spinel catalysts (CuGaBO₄, where B can be Fe, Co, etc.) have been investigated. researchgate.net A CuGaFeO₄ catalyst demonstrated high methanol conversion (90%) and a hydrogen production rate of 6.87 mmol/min/gcat, with very low CO selectivity. researchgate.net

For the direct hydrogenation of CO₂ to produce methanol, a valuable fuel and chemical feedstock, a Cu-Al-Ga mixed metal oxide system has been developed. chemrxiv.org This catalyst system shows highly competitive performance and allows the ratio of methanol to dimethyl ether (another product) to be adjusted by changing reaction conditions. chemrxiv.org

Furthermore, liquid metal catalysts composed of copper and gallium have been used to produce ammonia, a key chemical for fertilizers and a promising green hydrogen carrier. eurekalert.org This approach operates at significantly lower heat and pressure than the conventional Haber-Bosch process. eurekalert.org The synergy between copper and gallium, which are individually poor catalysts for this reaction, leads to a highly effective process where gallium helps break apart nitrogen and copper aids in splitting hydrogen. eurekalert.org Additionally, photocathodes made from copper gallium selenide (B1212193) (CuGa₃Se₅) have been used for long-term solar hydrogen evolution from water. rsc.org Modifying copper-based catalysts with gallium has also been shown to improve the hydrogenation of hydroxypivalaldehyde to neopentyl glycol, demonstrating the broader impact of Ga as a promoter for Cu catalysts in hydrogenation reactions. mdpi.com

Alloying Effects on Hydrogen Absorption/Desorption Characteristics in High-Entropy Alloys

The design of high-entropy alloys (HEAs) for hydrogen storage offers a vast compositional space for tuning absorption and desorption properties. researchgate.net The inclusion of multiple principal elements in a simple solid-solution phase, such as body-centered cubic (BCC), can create favorable conditions for hydrogen storage. researchgate.netmdpi.com The thermodynamic and kinetic characteristics of hydrogen interaction with HEAs are governed by factors like the alloy's chemical composition, microstructure, and electronic structure. mdpi.com

One critical parameter for predicting the hydrogen storage properties of HEAs is the valence electron concentration (VEC). frontiersin.orgfrontiersin.org The VEC, calculated as the average of the valence electron counts of the constituent elements weighted by their atomic fractions, has been shown to correlate with both hydrogen storage capacity and the stability of the resulting metal hydride. frontiersin.orgfrontiersin.orgdiva-portal.org

A systematic study on a series of refractory HEAs with the base composition Ti₀.₃₀V₀.₂₅Zr₀.₁₀Nb₀.₂₅M₀.₁₀ investigated the effect of substituting various elements (M) including copper. frontiersin.orgdiva-portal.org All the synthesized alloys, including the one containing copper, formed BCC solid solutions and were capable of absorbing hydrogen at room temperature to form face-centered cubic (fcc) or pseudo-fcc dihydride phases. frontiersin.orgdiva-portal.org

Furthermore, the VEC also influences the thermal stability of the formed hydride, which is reflected in the hydrogen desorption temperature. frontiersin.orgfrontiersin.org The study by Zlotea et al. (2022) demonstrated that the onset temperature for hydrogen desorption tends to increase almost linearly with the VEC for this series of alloys. frontiersin.org For the copper-containing alloy, the onset desorption temperature was recorded at 215 °C. diva-portal.org This indicates that while copper is a constituent in some HEAs, its inclusion at a concentration that significantly raises the VEC can be detrimental to achieving high reversible hydrogen storage capacity under moderate conditions. frontiersin.org

Table 1: Hydrogen Sorption Properties of a Copper-Containing High-Entropy Alloy

This table presents data for the Ti₀.₃₀V₀.₂₅Zr₀.₁₀Nb₀.₂₅Cu₀.₁₀ alloy, highlighting the impact of copper addition on key hydrogen storage parameters as reported in the literature.

Property Value Reference
Alloy Composition Ti₀.₃₀V₀.₂₅Zr₀.₁₀Nb₀.₂₅Cu₀.₁₀ frontiersin.orgdiva-portal.org
Crystal Structure (as-synthesized) BCC frontiersin.orgdiva-portal.org
Valence Electron Concentration (VEC) 4.9 diva-portal.org
Max. Hydrogen Capacity (H/M) < 1.0 frontiersin.org
Crystal Structure (Hydride) fcc diva-portal.org

Structural Materials for Hydrogen Energy Systems

The selection of materials for the infrastructure of hydrogen energy systems is critical for ensuring safe and efficient operation, particularly under high-pressure conditions. oup.com Materials used for components like pipelines, storage cylinders, and compressors must exhibit resistance to hydrogen embrittlement (HE), a phenomenon where exposure to hydrogen can severely degrade the mechanical properties of susceptible metals. oup.comdierk-raabe.com

Copper alloys are recognized for their general insensitivity to hydrogen embrittlement. oup.com This resistance makes them candidates for certain applications within hydrogen energy systems. However, their relatively low strength compared to steels and other high-performance alloys can limit their use as primary structural components for high-stress applications. oup.com

Despite this, specific copper alloys have been engineered for demanding hydrogen environments. An exemplary case is NARloy-Z, a copper-silver-zirconium alloy, which was utilized in the main engines of the Space Shuttle. sfa-oxford.com This alloy offered a combination of high thermal conductivity and crucial resistance to hydrogen embrittlement, enabling it to withstand the extreme conditions of rocket propulsion without structural fatigue. sfa-oxford.com Modern advancements have led to alloys like GRCop-42, a copper-chromium-niobium alloy, which provides significantly enhanced mechanical strength while retaining high conductivity, making it suitable for high-heat-flux applications in the presence of hydrogen. sfa-oxford.com

When considering copper-gallium materials specifically, their application as structural components is an emerging area. Research into the interfacial reactions between gallium and copper shows the formation of intermetallic compounds (IMCs) such as CuGa₂ and Cu₉Ga₄. mdpi.com The formation and stability of these phases are critical, as they dictate the long-term mechanical integrity and reliability of any component where copper and gallium are joined or alloyed. mdpi.com

Coatings containing copper and gallium have also been evaluated for their mechanical properties. For instance, silica-rich bioactive glass coatings co-doped with copper and gallium have demonstrated notable hardness and elastic modulus. mdpi.com While the primary application for these specific coatings is biomedical, the mechanical data provide insight into the properties achievable with Cu-Ga-containing materials. mdpi.com

Table 2: Mechanical Properties of Copper-Gallium Doped Coatings

This table summarizes the reported mechanical performance of a silica-rich bioactive glass coating co-doped with copper and gallium, demonstrating the potential mechanical characteristics of materials containing this elemental combination.

Mechanical Property Value Reference
Hardness ~6.1 GPa mdpi.com
Elastic Modulus ~127 GPa mdpi.com

Advanced Characterization Techniques and Methodologies in Copper Gallium Research

X-ray Diffraction (XRD) for Phase and Structural Analysis

X-ray Diffraction (XRD) is a fundamental and widely used technique for the phase identification and structural analysis of copper-gallium alloys. It provides crucial information on the crystal structure, lattice parameters, and phase transformations that occur during synthesis and processing.

In the Cu-Ga system, XRD is instrumental in identifying the various intermetallic phases that can form. For instance, the θ-CuGa2 phase, which is stable at low temperatures, has been successfully synthesized and identified using XRD. Studies have shown that the formation of θ-CuGa2 can commence after very short milling times (as little as 2 minutes) during mechanical alloying of copper and gallium powders, with its formation being completed after 1 hour of milling mdpi.com. The progression of the reaction, indicated by the increase in the intensity of θ-CuGa2 peaks and the corresponding decrease in α-Cu peaks, is clearly observable in XRD patterns mdpi.com.

Another significant phase in the Cu-Ga system is the γ-brass-like phase, with γ1-Cu9Ga4 being a prominent example. Single-crystal XRD studies have been employed to refine the structure of γ1-Cu9Ga4, confirming its cubic crystal system with a P-43m space group researchgate.net. Detailed XRD analysis allows for the precise determination of lattice constants and atomic positions within the unit cell researchgate.net.

Furthermore, XRD is utilized to study lattice imperfections in Cu-Ga alloys. In cold-worked α-phase Cu-Ga solid solutions, XRD profile analysis has been used to evaluate microstructural parameters such as stacking fault densities and dislocation density scientific.net. These studies have revealed a considerable influence of the net stacking fault density on the lattice parameter with increasing gallium concentration scientific.net.

The table below summarizes the crystallographic data for some key copper-gallium phases as determined by XRD.

Table 1: Crystallographic Data for Select Copper-Gallium Phases

Phase Compound Name Crystal System Space Group Lattice Parameter (a) Reference
γ1 Cu9Ga4 Cubic P-43m 8.747 (2) Å researchgate.net
θ CuGa2 Tetragonal P-4m2 Varies with composition mdpi.com

Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy (STM)) for Surface Characterization

Scanning Probe Microscopy (SPM), particularly Scanning Tunneling Microscopy (STM), provides atomic-scale resolution of the surface topography and electronic structure of copper-gallium systems. STM is crucial for understanding surface alloying, reconstruction, and the initial stages of thin film growth.

Studies on the deposition of gallium onto copper single-crystal surfaces have shown that Ga atoms readily intermix with the Cu surface even at room temperature researchgate.net. STM images reveal the formation of various ordered surface structures as a function of Ga coverage and substrate orientation researchgate.net.

On the Cu(111) surface, at increasing Ga coverages, several ordered structures are formed researchgate.net. Upon annealing at 600 K, a thermodynamically stable (√3×√3)R30° structure is observed, independent of the initial Ga coverage researchgate.net. High-resolution STM images of this annealed surface show atomically flat, wide terraces with this specific reconstruction researchgate.net.

For Ga deposition on a Cu(001) surface, STM has revealed the formation of a unique (1 × 5)-reconstructed surface, a structure not previously observed for surface alloys on Cu(001) researchgate.net. At low Ga coverages, numerous square islands with edges aligned along the main crystallographic orientations of the Cu(001) surface are observed researchgate.net. As the Ga coverage increases, the surface evolves to form the (1 × 5) reconstruction, which exhibits rows with an apparent height modulation of about 0.3 Å researchgate.net.

These STM observations are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to simulate STM images and propose atomic models for the observed surface structures researchgate.net.

Table 2: Observed Surface Structures in the Ga/Cu System by STM and LEED

Substrate Ga Coverage Annealing Observed Structure Reference
Cu(111) Increasing 300 K Formation of ordered structures researchgate.net
Cu(111) 0.1 - 1.0 Ga:Cu ratio 600 K (√3×√3)R30° researchgate.net
Cu(001) Low 300 K Square islands, (1 × 1) LEED researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. In copper-gallium research, XPS is vital for analyzing surface alloys, oxidation states, and compositional changes during processing.

When gallium is deposited on a copper surface, XPS is used to track the Ga:Cu atomic ratio at the surface researchgate.net. For instance, after annealing a Ga-deposited Cu(111) surface at 600 K, XPS measurements show a consistent Ga:Cu ratio of approximately 0.1, irrespective of the initial amount of deposited gallium researchgate.net. This suggests a self-limited formation of the Ga-Cu surface alloy, with excess Ga migrating into the bulk of the copper crystal researchgate.net.

Angle-resolved XPS (ARXPS) can provide depth-profiling information. In the case of the annealed Ga/Cu(111) surface, an increase in the Ga:Cu XPS ratio with an increasing emission angle (relative to the surface normal) indicates that gallium is primarily located in the topmost surface layers researchgate.net.

XPS is also crucial for studying the chemical state of the elements. For example, in the study of mixed metal oxides of copper and gallium supported on carbon nanotubes, XPS analysis of the Ga 2p and Cu 2p core levels helps to identify the oxidation states of gallium and copper, revealing the presence of species like Ga2O3, CuO, Cu2O, and Cu(OH)2 on the surface mdpi.com. The binding energies of the Ga 2p3/2 and Cu 2p3/2 peaks are sensitive to the chemical environment of the atoms, allowing for the differentiation between metallic and oxidized states researchgate.netmdpi.com.

Electron Diffraction Techniques (e.g., Low Energy Electron Diffraction (LEED))

Electron diffraction techniques, particularly Low Energy Electron Diffraction (LEED), are indispensable for determining the symmetry and periodicity of crystalline surfaces. LEED provides information about the size, symmetry, and rotational alignment of the surface unit cell, including any reconstructions or ordered overlayers.

In the study of gallium deposition on copper surfaces, LEED is used in conjunction with STM to characterize the formation of ordered surface alloys researchgate.net. For Ga on Cu(111), as the gallium coverage increases, the LEED patterns evolve, and after annealing at 600 K, a sharp (√3×√3)R30° LEED pattern is observed, confirming the long-range order of this thermodynamically stable surface structure researchgate.net.

On the Cu(001) surface, at low Ga coverages, the LEED pattern shows only the (1 × 1) spots of the underlying copper substrate, suggesting a random distribution of gallium atoms researchgate.net. However, at higher coverages, a (1 × 5) LEED pattern emerges, which corresponds to the reconstructed surface observed with STM researchgate.net. The appearance of this pattern with two rotational domains is indicative of the surface reconstruction's orientation relative to the substrate's crystal axes researchgate.net.

The analysis of LEED patterns provides the reciprocal space representation of the surface structure, which is complementary to the real-space information obtained from STM.

Advanced Electron Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Microstructural Imaging

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the microstructure of copper-gallium alloys at high resolution.

SEM is widely used to examine the surface morphology and microstructure of Cu-Ga alloys. For instance, in as-cast Cu-Ga alloys with 15% gallium, SEM reveals a dendritic microstructure libretexts.org. At higher magnifications, it is possible to observe the infill of a gallium-rich phase between the primary α-copper grains, which is a result of non-equilibrium cooling conditions libretexts.org. SEM, often equipped with Energy Dispersive X-ray Spectroscopy (EDX), is also used to analyze the morphology and composition of intermetallic compounds formed at the interface between liquid gallium and solid copper nih.gov.

TEM provides even higher resolution imaging, allowing for the characterization of nanoscale features, crystal defects, and the identification of phases through electron diffraction. High-resolution TEM (HRTEM) can reveal the crystal lattice of nanoparticles and thin films. In the context of Cu-Ga systems, TEM has been used to study the microstructure of thin films. For example, bright-field TEM images of an Al-8 at. % Ga alloy (as a comparative system) show distinct grains and grain boundaries, with EDX mapping in the TEM revealing a slight enrichment of Ga at these grain boundaries researchgate.net. Similar analyses can be applied to Cu-Ga alloys to understand the distribution of gallium within the copper matrix and its segregation behavior. TEM is also used to characterize the size and morphology of nanoparticles, such as core-shell structured liquid gallium nanoparticles, where the thickness of the oxide shell can be measured acs.org.

Electrical and Thermal Transport Property Measurements (e.g., Electrical Conductivity, Seebeck Coefficient, Thermal Conductivity)

The measurement of electrical and thermal transport properties is critical for evaluating the potential of copper-gallium alloys in applications such as thermoelectrics and electronic interconnects.

The electrical conductivity of Cu-Ga alloys is influenced by the gallium content. Generally, the addition of gallium to copper as an alloying element can affect the electrical resistivity. Studies on Cu-Ga thin film libraries have shown that the electrical properties can be mapped across a range of compositions. The maximum voltage at electrical failure, which is inversely related to conductivity, generally increases with the amount of gallium mdpi.com.

The Seebeck coefficient is a measure of the thermoelectric voltage induced by a temperature difference across the material. For some copper-based thermoelectric materials, doping with gallium can influence the Seebeck coefficient. For instance, in the Cu2GeSe3 system, Ga-doping affects the Seebeck coefficient, which remains positive, indicating p-type charge carriers researchgate.net. While this is a ternary system, it highlights the role gallium can play in tuning thermoelectric properties.

The thermal conductivity of copper-gallium alloys is a key parameter for thermal management applications. The thermal diffusivity and thermal expansion of the intermetallic compound CuGa2 have been studied in the temperature range of 298-500 K researchgate.net. From these measurements, the thermal conductivity has been calculated. The results indicate a temperature-dependent thermal conductivity for CuGa2 researchgate.net. The formation of a CuGa2 intermetallic layer at the interface between liquid gallium and a copper substrate has been shown to significantly reduce the thermal boundary resistance, thereby improving interfacial heat transfer researchgate.net.

The table below presents some of the measured and calculated transport properties for copper-gallium and related compounds.

Table 3: Transport Properties of Copper-Gallium Compounds and Related Materials

Material/System Property Value/Range Temperature Reference
Cu-Ga Thin Films Max. Current Density (jmax) Up to >1.5 MA cm⁻² Room Temp. researchgate.net
CuGa2 Thermal Diffusivity ~40 - 55 mm²/s 298 - 500 K researchgate.net
CuGa2 Thermal Conductivity ~85 - 105 W/(m·K) (calculated) 298 - 500 K researchgate.net
Cu/Ga Interface Thermal Contact Conductance 83,541 W/(m²·K) 100 °C mdpi.com
Cu2GaxGe1-xSe3 (x=0) Seebeck Coefficient 446 µV/K 745 K researchgate.net

Magnetic Characterization Techniques (e.g., DC Magnetization)

Direct Current (DC) magnetization measurements are a fundamental tool for probing the magnetic properties of materials. In this technique, a sample is subjected to a constant magnetic field (H), and its induced magnetic moment (M) is measured. The ratio of M to H, known as magnetic susceptibility (χ), provides insight into the nature of the magnetic ordering within the material. wikipedia.org

Copper and its alloys, including those with gallium, are generally known to be non-magnetic. google.com Research into the primary solid solutions of gallium in copper has shown that these alloys exhibit diamagnetic properties. tandfonline.com Diamagnetism is a weak form of magnetism that arises from the orbital motion of electrons and results in a material being repelled by a magnetic field. wikipedia.org

The magnetic susceptibility of elemental copper is predominantly diamagnetic, stemming from the completely filled 3d electron shell. arxiv.org However, some studies have noted an anomalous paramagnetic upturn at low temperatures, which has been attributed to factors such as impurities or intrinsic electronic excitations. arxiv.org When gallium is alloyed with copper, it contributes its valence electrons to the metallic bond. The magnetic properties of the resulting Cu-Ga alloy are influenced by the electronic structure of the alloy. Studies on the magnetic susceptibilities of copper-gallium solid solutions have confirmed their diamagnetic nature. tandfonline.com

In more complex alloy systems containing copper and gallium, such as Fe-Cr-Mo-Ga-P-C-B amorphous alloys, magnetic characterization is crucial for understanding their soft magnetic properties. In such cases, techniques like vibrating sample magnetometry (VSM) are used to measure DC magnetization and obtain parameters like saturation magnetization and coercivity as a function of composition and heat treatment. aip.org

Table 1: Magnetic Properties of Selected Materials

Material/Alloy Magnetic Type Key Characteristics
Copper (Cu) Diamagnetic Weakly repelled by magnetic fields; may show a low-temperature paramagnetic tail. arxiv.org
Copper-Gallium (Cu-Ga) Diamagnetic Exhibits diamagnetism in its solid solution phase. tandfonline.com
Fe-based alloys with Ga and Cu Soft Magnetic Properties like saturation magnetization and coercivity are tailored by composition. aip.org

In Situ Characterization Techniques (e.g., Radiation-Mode Optical Microscopy, Synchrotron X-ray Reflectivity (XRR))

In situ characterization techniques are powerful methodologies that allow for the real-time observation of materials under dynamic conditions, such as during growth or phase transitions. For copper-gallium alloys, particularly in their liquid state, these techniques provide invaluable information about surface phenomena and catalytic activity. arxiv.org

Radiation-Mode Optical Microscopy: This technique is used to observe the surface of materials at high temperatures. In the context of liquid Cu-Ga alloys, it has been employed to monitor the chemical vapor deposition (CVD) growth of graphene in real-time. arxiv.org Observations have revealed that the catalytic activity and the quality of the grown graphene are dependent on the alloy composition, with gallium-rich compositions showing reduced activity. arxiv.org

Synchrotron X-ray Reflectivity (XRR): XRR is a highly surface-sensitive technique used to determine the thickness, density, and roughness of thin films and layers on a substrate. When applied to liquid Cu-Ga alloys, synchrotron XRR can probe the liquid-vapor interface during processes like graphene growth. arxiv.org Studies have successfully used this technique to confirm the formation of single-layer graphene on liquid Cu-Ga surfaces with gallium content up to 60 wt%. arxiv.org Furthermore, XRR has detected a systematic increase in the adsorption height of graphene on the alloy surface with increasing gallium content, suggesting a weaker adhesion of graphene to gallium. arxiv.org

These in situ methods are crucial for understanding the fundamental processes that govern the synthesis of materials on liquid metal alloy surfaces and for optimizing these processes for cost-effective production. arxiv.org

Table 2: Findings from In Situ Characterization of Graphene Growth on Liquid Cu-Ga Alloys

Characterization Technique Observation Implication
Radiation-Mode Optical Microscopy Reduced catalytic activity and graphene quality with increasing Ga content. arxiv.org Gallium domination in the alloy is less favorable for high-quality graphene growth. arxiv.org
Synchrotron X-ray Reflectivity (XRR) Confirmed single-layer graphene formation on alloys with up to 60 wt% Ga. arxiv.org Demonstrates the viability of using Cu-Ga alloys as substrates for graphene synthesis. arxiv.org
Synchrotron X-ray Reflectivity (XRR) Increased graphene adsorption height on the alloy surface with higher Ga content. arxiv.org Suggests weaker adhesion of graphene on gallium-rich surfaces. arxiv.org

Hall Effect Measurements

Hall effect measurements are a cornerstone for characterizing the electronic transport properties of conducting and semiconducting materials. tek.com The technique involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage (VH). tek.comwordpress.com

From the Hall voltage, several key parameters of the material can be determined:

Carrier Type: The sign of the Hall voltage indicates whether the majority charge carriers are electrons (negative VH) or holes (positive VH). wordpress.com

Carrier Concentration (n): The magnitude of the Hall voltage is inversely proportional to the number of charge carriers per unit volume. wordpress.com

Carrier Mobility (μ): By combining the Hall effect data with resistivity measurements, the carrier mobility can be calculated. Mobility is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. researchgate.net

While specific Hall effect data for binary copper-gallium alloys is not extensively reported in the literature, the principles of the measurement are directly applicable. The technique is crucial for understanding how the addition of gallium to copper affects the electronic band structure and the density and mobility of charge carriers. For instance, in related compound semiconductors like copper indium gallium diselenide (CIGS), Hall effect measurements are routinely used to determine these fundamental electronic parameters, which are critical for their application in solar cells. tek.com

The experimental setup for Hall effect measurements typically requires a constant current source, a high-impedance voltmeter, and a stable magnetic field. tek.com The geometry of the sample, particularly its thickness, is a critical parameter in the calculation of the Hall coefficient and carrier concentration.

Table 3: Parameters Derived from Hall Effect Measurements

Parameter Description Importance
Hall Voltage (VH) The transverse voltage generated across the sample in the presence of a perpendicular magnetic field. tek.com The primary measured quantity from which other parameters are derived. tek.com
Hall Coefficient (RH) Proportional to the Hall voltage and inversely proportional to the magnetic field and current. tek.com Its sign determines the majority carrier type (electron or hole). wordpress.com
Carrier Concentration (n) The number of charge carriers (electrons or holes) per unit volume. wordpress.com A fundamental property that dictates the electrical conductivity of the material.
Carrier Mobility (μ) The ease with which charge carriers move through the material under an electric field. researchgate.net High mobility is often desirable for high-performance electronic devices. tek.com
Conductivity Type Whether the material is n-type (majority carriers are electrons) or p-type (majority carriers are holes). tek.com Essential for the design and fabrication of semiconductor devices.

Theoretical and Computational Approaches in Copper Gallium Materials Science

First-Principles Calculations and Atomistic Simulations (e.g., Density Functional Theory)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational materials science. These methods solve the quantum mechanical equations governing the behavior of electrons in a material to predict its structural, electronic, and energetic properties without relying on empirical parameters.

In the study of copper-gallium systems, DFT has been employed to investigate a wide range of phenomena. For instance, calculations have been used to analyze the electronic and atomic structure of magnetic 3d transition metal dopants in cubic gallium nitride (c-GaN), providing a baseline understanding to guide future studies. aps.org The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation is a common choice for the exchange-correlation functional in these simulations. aps.org

Atomistic simulations have also shed light on the initial stages of Ga deposition on copper surfaces. Studies combining scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and DFT have revealed that gallium atoms readily intermix with Cu(111) and Cu(001) surfaces at room temperature. acs.org These investigations identified the formation of ordered surface alloy structures, such as Ga(√3 × √3)R30°–Cu(111) and Ga(1 × 5)–Cu(001). acs.org DFT calculations were crucial in determining the thermodynamic stability and atomic structures of these surface alloys. acs.org For the Cu(111) surface, a surface layer with a Cu₂Ga₁ composition was found to be the most stable structure. acs.org

Furthermore, first-principles calculations have been applied to understand the properties of more complex Cu-Ga-containing compounds. In the context of photovoltaic materials like copper indium gallium selenide (B1212193) (CIGS), DFT is used to study the electronic and structural properties as a function of the Ga content. researchgate.net These calculations can accurately predict lattice parameters and band gaps, which are critical for solar cell performance. researchgate.net Similarly, the electronic and optical properties of CuGaS₂ have been analyzed using first-principles methods, revealing its potential for optoelectronic applications. sciencepublishinggroup.comresearchgate.net

Table 1: Selected DFT Studies on Copper-Gallium Systems

SystemComputational MethodProperties InvestigatedKey FindingsReference
Ga on Cu(111) and Cu(001)DFT, STM, XPS, LEEDSurface alloying, ordered structures, thermodynamic stabilityGa intermixes with Cu surfaces at room temperature, forming stable ordered alloys like Cu₂Ga₁. acs.org
Cu(In,Ga)Se₂ (CIGS)First-principles (meta-GGA DFT)Electronic and structural properties, lattice parameters, band gapsSimulation results for lattice parameters and band gaps show good agreement with experimental data. researchgate.net
CuGaS₂First-principles (DFT)Structural, electronic, and optical propertiesDoping with elements like Thallium can significantly alter the electronic and optical properties, suggesting potential for photovoltaic applications. sciencepublishinggroup.com
CuGa₂ and Cu₉Ga₄DFTElectrocatalytic CO₂ reductionCuGa₂ shows high selectivity for methanol (B129727) production at low potential. oaepublish.com

Thermodynamic Modeling of Phase Diagrams

Understanding the phase equilibria in the Cu-Ga system is crucial for controlling the microstructure and properties of Cu-Ga alloys. Thermodynamic modeling, particularly the CALPHAD (CALculation of PHAse Diagrams) approach, is a powerful tool for this purpose. researchgate.netscielo.br The CALPHAD method uses thermodynamic models to describe the Gibbs energy of each phase in a system. By minimizing the total Gibbs energy, the phase diagram and thermodynamic properties can be calculated.

A thermodynamic assessment of the Cu-Ga system using the CALPHAD approach involves considering various phases, including the liquid phase, solid solution phases (α-Cu, β, ζ), and several intermetallic compounds (e.g., γ₀, γ₁, γ₂, γ₃, ζ′, and CuGa₂). researchgate.net The substitutional solution model is often used for the liquid and solid solution phases, while more complex models like the sublattice model are employed for the intermetallic compounds. researchgate.net These assessments are often refined by incorporating experimental data from techniques like differential scanning calorimetry (DSC) to determine phase transformation temperatures and enthalpies of fusion. researchgate.net

The resulting thermodynamic database can be used to calculate the Cu-Ga phase diagram, which shows the stable phases at different compositions and temperatures. researchgate.net This information is vital for applications ranging from the development of brazing alloys to the synthesis of precursors for thin-film photovoltaics. researchgate.net For example, in the production of CIGS solar cells, the thermodynamics of the Cu-Ga-In system dictate the phase transformations that occur during processing. researchgate.net

Table 2: Phases in the Copper-Gallium System Considered in Thermodynamic Modeling

Phase DesignationCrystal Structure/TypeCompositional Range (approx. at. % Ga)Modeling ApproachReference
Liquid-0-100Substitutional solution model researchgate.net
(α-Cu)fcc0 - ~20Substitutional solution model researchgate.net
βbcc~21 - ~27Substitutional solution model researchgate.net
γ (γ₀, γ₁, γ₂, γ₃)Complex cubic (γ-brass type)~30 - ~42Sublattice model researchgate.net
ζhcp~22 - ~30Substitutional solution model researchgate.net
CuGa₂Tetragonal~66.7Stoichiometric compound oaepublish.comresearchgate.net

Computational Design of Novel Copper-Gallium Materials

Computational methods are increasingly used not just to understand existing materials but also to design new ones with specific, desirable properties. This computational design approach combines theoretical predictions with high-throughput screening and sometimes machine learning to accelerate the discovery of novel materials. oaepublish.comresearchgate.net

In the context of copper-gallium systems, computational design has been applied to search for new catalysts and materials for energy applications. For example, theoretical calculations can predict the catalytic activity of different intermetallic compounds. Researchers have used this approach to study CuGa₂ and Cu₉Ga₄ for the electrocatalytic reduction of CO₂. oaepublish.com DFT calculations revealed that CuGa₂ could be a highly selective catalyst for converting CO₂ to methanol. oaepublish.com

The design process often involves screening a large number of potential compositions and structures. By calculating properties like formation energy, electronic band structure, and surface adsorption energies, researchers can identify promising candidates for experimental synthesis and testing. aps.orgmpg.de For instance, evolutionary algorithms combined with ab initio calculations can be used to search for new stable phases in ternary systems like Cu-Ga-Se, potentially uncovering materials with more desirable optoelectronic properties than the well-known CuGaSe₂. aps.org This approach has led to the identification of several stable phases and has shown that the band gap can be tuned by controlling the degree of atomic ordering. aps.org

Ab Initio Molecular Dynamics (AIMD)

Ab initio molecular dynamics (AIMD) is a simulation technique that combines the accuracy of first-principles electronic structure calculations with the ability of molecular dynamics to simulate the time evolution of a system. researchgate.netchemrxiv.org This allows for the study of dynamic processes, such as diffusion and structural transformations, at finite temperatures.

AIMD simulations have been employed to investigate the behavior of copper-gallium nanoparticles, which are relevant in catalysis. researchgate.netchemrxiv.orgresearchgate.net These studies aim to understand how factors like particle size, temperature, and alloying affect the structure and dynamics of the nanoparticles. researchgate.netchemrxiv.org

One key finding from AIMD simulations of Cu-Ga nanoparticles is that alloying copper with gallium significantly increases the diffusion of both elements within the particle compared to their monometallic counterparts. researchgate.netchemrxiv.orgresearchgate.net This enhanced atomic mobility can have important implications for the catalytic activity and stability of bimetallic nanoparticles. The simulations track the movement of individual atoms over time, providing detailed information about diffusion coefficients and changes in the particle's crystallinity. researchgate.net Such insights are crucial for understanding how the structure of these catalysts might evolve under reaction conditions. chemrxiv.orgresearchgate.net

Future Perspectives and Research Challenges in Copper Gallium Systems

Exploration of Metastable Phases and Non-Equilibrium Synthesis

A metastable phase is a material in a non-equilibrium state, corresponding to a local energy minimum that is separated by an energy barrier from the most stable, global minimum state. wiley-vch.de These phases often exhibit unique and desirable properties not found in their thermodynamically stable counterparts. iaea.org In the Cu-Ga system, research is pushing into the synthesis of such phases through non-equilibrium techniques.

Non-equilibrium synthesis methods energize a system and then rapidly quench it, trapping it in a metastable configuration. Techniques like physical vapor deposition (PVD), high-energy ball milling, and rapid solidification are pivotal. aimnet.it For instance, the deposition of gallium atoms onto copper surfaces using PVD can lead to the formation of ordered surface alloys that are different from the bulk equilibrium phases. acs.orgacs.org Studies have shown that Ga atoms readily intermix with Cu surfaces, and as the gallium coverage increases, ordered structures such as a (√3×√3)R30° reconstruction form on Cu(111). acs.orgacs.org This structure, identified as a Cu₂Ga₁ surface layer, proves to be the most thermodynamically stable among the surface alloys, remaining even after annealing. acs.org

Future research challenges include:

Developing new synthesis routes: Exploring novel non-equilibrium techniques, potentially using liquid metal catalysts, to access a wider range of metastable Cu-Ga compositions and structures. nih.gov

Controlling phase selection: Understanding the kinetic factors that govern the formation of specific metastable phases over others is crucial for reproducible synthesis. aimnet.it

Characterizing novel phases: The transient and often nanoscale nature of these phases requires advanced in-situ characterization to understand their formation and structure before they transform into more stable states.

The exploration of metastable Cu-Ga alloys holds promise for discovering materials with enhanced catalytic activity, superior electronic properties, or improved mechanical performance.

Rational Design of Multi-functional Copper-Gallium Composites and Alloys

Rational design involves the deliberate creation of materials with specific, predetermined functionalities by carefully controlling their composition and structure at the nanoscale. sci-hub.senih.gov In the copper-gallium system, this approach is being used to develop advanced composites and alloys for targeted applications.

A key area is in flexible and soft electronics, where gallium-based liquid metals are promising due to their fluidity and high conductivity. nih.govnimte.ac.cn However, pure gallium alloys can present challenges like high surface tension and potential corrosion of other metal components. nimte.ac.cnacs.org A rational design approach addresses this by creating three-component composites, for example, combining a gallium-based liquid metal, solid copper microparticles, and a polymer matrix. acs.org In this system, the copper particles alloy in-situ with the gallium, immobilizing the liquid metal and mitigating corrosion issues. acs.org

Another focus is enhancing the performance of materials for high-current applications. By alloying copper with small amounts of gallium (e.g., Cu-5 at. % Ga), it is possible to significantly improve the material's resistance to electromigration, a failure mechanism in microelectronics. acs.org This enhancement makes Cu-Ga alloys a candidate to replace pure copper in certain high-power electronic components. acs.org

The design of multi-functional materials often involves creating synergistic effects between different components. rsc.org Future research directions include:

Developing composites with tailored thermal and electrical conductivity for advanced thermal interface materials (TIMs). acs.org

Designing Cu-Ga based alloys for photoelectrochemical (PEC) applications, such as solar hydrogen production, by optimizing band gaps and surface properties. researchgate.net

Creating self-healing and robust anti-icing materials by combining the properties of polymers with photothermal or electrothermal particles. researchgate.net

Table 1: Examples of Rationally Designed Copper-Gallium Systems

Material SystemTargeted FunctionalityDesign PrinciplePotential ApplicationReference
Liquid Metal (Ga-based) + Cu particles + Polymer MatrixHigh thermal conductivity, non-corrosiveIn-situ alloying of Cu with liquid Ga to immobilize it within a polymer matrix.Thermal Interface Materials (TIMs) acs.org
Cu-5 at. % Ga AlloyEnhanced electromigration resistanceAlloying Cu with Ga to improve stability under high current densities.High-power flexible electronics acs.org
CuGa₃Se₅ PhotocathodeDurable solar hydrogen evolutionUtilizing a robust wide-bandgap semiconductor for stable photoelectrochemical water splitting.Renewable energy (Hydrogen production) researchgate.net
EGaIn on Cu-coated PDMSTunable wettabilityControlling the crystal orientation of the Cu film to promote the formation of CuGa₂ reaction products, enhancing wetting.Flexible circuit components nimte.ac.cn

Integration of Advanced Characterization with Computational Modeling

A deep understanding of the structure-property relationships in copper-gallium systems is essential for their rational design and the discovery of new phases. This is increasingly achieved by combining advanced experimental characterization techniques with powerful computational modeling. numberanalytics.com

Advanced Characterization: Techniques that provide atomic-scale structural and chemical information are critical.

Scanning Tunneling Microscopy (STM): Allows for the direct visualization of surface topography at the atomic level, revealing the ordered structures of Ga-Cu surface alloys. acs.orgacs.orgnumberanalytics.com

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms at the surface, confirming the intermixing of Cu and Ga. acs.orgacs.org

Low Energy Electron Diffraction (LEED): Used to determine the symmetry and size of the unit cell of surface reconstructions, identifying ordered alloy structures. acs.orgacs.org

Transmission Electron Microscopy (TEM): Images the internal structure of materials at high resolution, allowing for the study of morphology and crystal structure. numberanalytics.com

Computational Modeling:

Density Functional Theory (DFT): Calculations are used to determine the most energetically favorable atomic arrangements and to rationalize experimental findings. acs.orgacs.org For example, DFT has been used to provide structural models for the most stable Ga-Cu surface alloys on different copper crystal faces. acs.org

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, providing insights into the kinetics of processes like alloy formation or the behavior of liquid metals. nih.govnumberanalytics.com

The synergy between these approaches is a powerful research paradigm. For instance, a study on the interaction of gallium with copper surfaces combined STM, XPS, and LEED experiments with DFT calculations. acs.orgacs.org The experimental techniques identified the formation of specific ordered surface alloys, and the DFT calculations provided the underlying structural models that explained their stability. acs.orgacs.org This integrated approach provides a comprehensive picture that would be unattainable with either method alone, accelerating the discovery and optimization of new materials. nih.gov

Addressing Durability and Long-Term Stability in Advanced Material Applications

For copper-gallium materials to be successfully deployed in advanced technologies, they must exhibit robust performance and long-term stability under demanding operational conditions. Gallium itself forms a protective oxide layer that resists corrosion, a property that can be beneficial in its alloys. refractorymetal.org However, the interaction between copper and gallium can also lead to degradation mechanisms that are a significant research challenge.

In solar technology, copper indium gallium selenide (B1212193) (CIGS) thin films have shown excellent stability, with performance decay rates comparable to conventional crystalline silicon. mdpi.com However, the stability of the broader class of copper-gallium compounds, particularly in electrochemical environments, is a critical area of investigation. For example, copper gallium selenide (CuGa₃Se₅) photocathodes used for solar water splitting have demonstrated remarkable durability, with one study reporting continuous operation for 17 days. researchgate.net Further enhancements, such as applying a tungsten oxide protective coating, extended stable operation to six weeks. researchgate.net

Key challenges to long-term stability include:

Intermetallic Compound (IMC) Formation: The reaction between copper and gallium can form various intermetallic phases, such as CuGa₂ and Cu₉Ga₄. mdpi.com While sometimes desirable, uncontrolled growth of these brittle phases at interfaces can lead to mechanical failure.

Electromigration: In electronic circuits, high current densities can cause the movement of atoms, leading to voids and eventual failure. While certain Cu-Ga alloys show improved resistance, this remains a concern for long-term reliability. acs.org

Corrosion and Environmental Degradation: Although gallium alloys can be corrosion-resistant, their interaction with other materials in a device, especially in the presence of moisture, must be thoroughly understood to prevent degradation. refractorymetal.org

Future research will focus on developing strategies to enhance durability, such as using protective coatings, designing alloy compositions that form stable and robust intermetallic phases, and understanding degradation mechanisms at a fundamental level to predict and extend the operational lifetime of devices. researchgate.net

Table 2: Durability and Stability Findings in Copper-Gallium Based Materials

Material SystemApplication ContextObserved Stability / DurabilityKey Challenge / FindingReference
Copper Indium Gallium Selenide (CIGS)Thin-film solar cellsMedian power loss rate of ~0.5% per year. Service life of 20-30 years is achievable.Moisture ingress must be prevented for long-term stability. mdpi.com
CuGa₃Se₅ PhotocathodePhotoelectrochemical (PEC) water splittingContinuous operation for 17 days (bare); 6 weeks (with WO₃ coating).Surface protection layers are critical for extending operational lifetime in corrosive environments. researchgate.net
Al-8 at. % Ga / Cu-5 at. % GaFlexible electronics interconnectsCu-5 at. % Ga showed a >100% increase in maximum current density before failure compared to pure Cu.Alloying with Ga can significantly suppress electromigration, but the optimal concentration is critical. acs.org
Cu/Ga Diffusion CouplesFundamental material interactionForms CuGa₂ at room temperature; a double layer of CuGa₂ and γ3-Cu₉Ga₄ forms at 160–240 °C.The formation and type of intermetallic compounds are highly dependent on temperature. mdpi.com

Q & A

Q. How to structure a discussion section addressing unexpected copper leaching in Ga-rich compounds?

  • Methodological Answer : Frame results using the "PICO" framework: Population (CuGaO₂), Intervention (acidic exposure), Comparison (Ga₂O₃ controls), Outcome (Cu²⁺ ion concentration) . Discuss mechanisms (e.g., galvanic corrosion) with Pourbaix diagrams and cite conflicting studies (e.g., Smith et al. 2022 vs. Zhang et al. 2023) . Propose follow-up experiments (e.g., in situ AFM) under "Future Directions" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.